molecular formula C6H12O B073472 3-Methyl-4-penten-2-ol CAS No. 1569-59-1

3-Methyl-4-penten-2-ol

Cat. No.: B073472
CAS No.: 1569-59-1
M. Wt: 100.16 g/mol
InChI Key: COIPQIFWUIDWLU-UHFFFAOYSA-N
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Description

3-Methyl-4-penten-2-ol is a versatile and valuable unsaturated alcohol that serves as a key synthetic intermediate and building block in advanced organic chemistry and materials science research. Its structure, featuring both a hydroxyl group and a terminal alkene, provides two distinct reactive sites for a wide range of chemical transformations. Researchers primarily utilize this compound as a precursor in the synthesis of more complex molecules, including fragrances, flavorants, and pharmaceutical scaffolds. The terminal alkene is amenable to reactions such as hydroboration, epoxidation, and hydrohalogenation, allowing for the introduction of various functional groups. Concurrently, the secondary alcohol can be oxidized, esterified, or deployed as a stereochemical control element in asymmetric synthesis. Its specific research value lies in its utility for studying cyclization reactions and for the construction of heterocyclic compounds and other oxygen-containing molecular architectures. The mechanism of action for its applications is rooted in its bifunctional reactivity; the electron-rich double bond acts as a nucleophile in electrophilic additions, while the alcohol group can participate in hydrogen bonding, act as a weak acid, or be deprotonated to form an alkoxide nucleophile. This compound is of particular interest in developing novel synthetic methodologies and for investigating structure-activity relationships in material and medicinal chemistry projects.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylpent-4-en-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O/c1-4-5(2)6(3)7/h4-7H,1H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COIPQIFWUIDWLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=C)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80870889
Record name 3-Methylpent-4-en-2-ol
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Molecular Weight

100.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1569-59-1
Record name 3-Methyl-4-penten-2-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1569-59-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methylpent-4-en-2-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Methyl-4-penten-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 3-methyl-4-penten-2-ol, a valuable chiral building block in organic synthesis and drug development. The document details several synthetic strategies, including the Prins reaction, Grignard reactions, and the reduction of the corresponding α,β-unsaturated ketone. Each method is presented with detailed experimental protocols, quantitative data, and visual representations of the reaction pathways to facilitate understanding and replication in a laboratory setting.

Core Synthesis Pathways

Three principal strategies for the synthesis of this compound and its isomers are discussed:

  • Prins-Type Reaction: A one-pot synthesis involving the reaction of acetaldehyde and isobutylene.

  • Grignard Reaction: Two distinct Grignard-based approaches are explored:

    • Reaction of vinylmagnesium bromide with acetaldehyde.

    • Reaction of methylmagnesium bromide with 3-buten-2-one.

  • Reduction of 3-Methyl-4-penten-2-one: The chemoselective reduction of the corresponding α,β-unsaturated ketone to the allylic alcohol.

Prins-Type Reaction of Acetaldehyde and Isobutylene

This method provides a direct route to a mixture of 4-methyl-4-penten-2-ol and 4-methyl-3-penten-2-ol. The reaction is catalyzed by a solid acid catalyst.

Experimental Protocol

A toluene solution of acetaldehyde (4 mol, 40% mass fraction, 440.0 g) is added to a 2000 mL autoclave equipped with a mechanical stirrer and thermostat, along with 800 g of toluene and 20 g of HSiW-V₂O₅-SiO₂ solid acid catalyst (HSiW loading 5 wt%, V₂O₅ loading 0.1 wt%). Isobutylene (6 mol) is then slowly introduced into the system until the pressure reaches 0.60 MPa. The reaction vessel is heated to 120°C with a stirring speed of 800 rpm. The reaction progress is monitored by gas chromatography. After 5 hours, the acetaldehyde is completely converted. The excess isobutylene is recovered for subsequent reactions. The reaction liquid is filtered to recover the catalyst, and the filtrate is rectified to yield a mixture of 4-methyl-3-penten-2-ol and 4-methyl-4-penten-2-ol.

Quantitative Data
ParameterValueReference
Overall Yield95.7% (383 g)[1]
Molar Ratio (4-methyl-3-en-2-pentanol : 4-methyl-4-en-2-pentanol)4 : 1[1]
Reaction Time5 hours[1]
Temperature120°C[1]
Pressure0.60 MPa[1]

Reaction Pathway

Prins_Reaction acetaldehyde Acetaldehyde catalyst HSiW-V₂O₅-SiO₂ acetaldehyde->catalyst Toluene, 120°C, 0.60 MPa isobutylene Isobutylene isobutylene->catalyst Toluene, 120°C, 0.60 MPa mixture 4-Methyl-4-penten-2-ol & 4-Methyl-3-penten-2-ol catalyst->mixture

Prins-Type Reaction Pathway

Grignard Reaction Pathways

Grignard reagents are powerful nucleophiles for the formation of carbon-carbon bonds, providing versatile routes to alcohols.

Reaction of Vinylmagnesium Bromide with Acetaldehyde

This pathway involves the nucleophilic addition of a vinyl group to the carbonyl carbon of acetaldehyde.

Preparation of Vinylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a dropping funnel, a reflux condenser, and a mechanical stirrer, place magnesium turnings (24.3 g, 1 mol). Add anhydrous tetrahydrofuran (THF, 250 mL). Slowly add vinyl bromide (107 g, 1 mol) dissolved in anhydrous THF (250 mL) to the magnesium suspension. The reaction is initiated by gentle warming and maintained at reflux until the magnesium is consumed.

Reaction with Acetaldehyde: Cool the freshly prepared vinylmagnesium bromide solution to 0°C in an ice bath. Slowly add a solution of acetaldehyde (44.05 g, 1 mol) in anhydrous THF (100 mL) to the Grignard reagent with vigorous stirring. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (250 mL). Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 100 mL). Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by fractional distillation.

Reaction of Methylmagnesium Bromide with 3-Buten-2-one

This alternative Grignard approach utilizes the addition of a methyl group to the carbonyl of 3-buten-2-one.

Preparation of Methylmagnesium Bromide: Prepare a solution of methylmagnesium bromide from magnesium turnings (24.3 g, 1 mol) and methyl bromide (94.9 g, 1 mol) in anhydrous diethyl ether (500 mL) following standard procedures.

Reaction with 3-Buten-2-one: Cool the Grignard reagent to 0°C. Add a solution of 3-buten-2-one (70.1 g, 1 mol) in anhydrous diethyl ether (100 mL) dropwise with stirring. Maintain the temperature below 5°C during the addition. After the addition is complete, stir the reaction mixture at room temperature for 1 hour.

Workup: The reaction is worked up following the same procedure described for the vinylmagnesium bromide reaction, using a saturated aqueous solution of ammonium chloride for quenching. The product is isolated and purified by fractional distillation.

Grignard Reaction Pathways Visualization

Grignard_Pathways cluster_0 Pathway 1 cluster_1 Pathway 2 vinyl_bromide Vinyl Bromide vinyl_grignard Vinylmagnesium Bromide vinyl_bromide->vinyl_grignard Mg, THF acetaldehyde Acetaldehyde product1 This compound acetaldehyde->product1 1. THF 2. H₃O⁺ workup vinyl_grignard->product1 1. THF 2. H₃O⁺ workup methyl_bromide Methyl Bromide methyl_grignard Methylmagnesium Bromide methyl_bromide->methyl_grignard Mg, Et₂O butenone 3-Buten-2-one product2 This compound butenone->product2 1. Et₂O 2. H₃O⁺ workup methyl_grignard->product2 1. Et₂O 2. H₃O⁺ workup

Grignard Synthesis Pathways

Reduction of 3-Methyl-4-penten-2-one

The selective reduction of the carbonyl group in 3-methyl-4-penten-2-one provides a direct route to the desired allylic alcohol, this compound. Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used for this transformation. Care must be taken to avoid the reduction of the carbon-carbon double bond.

Experimental Protocol (Using Sodium Borohydride)

Dissolve 3-methyl-4-penten-2-one (9.81 g, 0.1 mol) in methanol (100 mL) in a round-bottom flask. Cool the solution to 0°C in an ice bath. Slowly add sodium borohydride (1.89 g, 0.05 mol) in small portions with stirring. After the addition is complete, continue to stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

Workup: Carefully add water (50 mL) to quench the excess NaBH₄. Remove the methanol under reduced pressure. Extract the aqueous residue with diethyl ether (3 x 50 mL). Wash the combined organic extracts with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude product. Purify by fractional distillation.

Quantitative Data for a Similar Reduction

While a specific yield for the reduction of 3-methyl-4-penten-2-one was not found, the reduction of a similar α,β-unsaturated ketone, mesityl oxide (4-methyl-3-penten-2-one), to the corresponding allylic alcohol, 4-methyl-3-penten-2-ol, has been reported with high selectivity.[2]

Reducing AgentSolventTemperatureYield of Allylic AlcoholReference
NaBH₄Methanol0°C to RTHigh (expected)[3]
LiAlH₄Diethyl Ether-78°C to 0°CHigh (expected)[4]

Reduction Pathway

Reduction_Pathway ketone 3-Methyl-4-penten-2-one reducing_agent NaBH₄ or LiAlH₄ ketone->reducing_agent Methanol or Ether alcohol This compound reducing_agent->alcohol H₃O⁺ workup

Reduction of 3-Methyl-4-penten-2-one

Spectroscopic Data

Spectroscopic data for this compound can be found in public databases such as the NIST WebBook and PubChem.[4][5] This data is crucial for the characterization and confirmation of the synthesized product.

Conclusion

This guide has outlined three primary synthetic pathways to this compound. The Prins-type reaction offers a high-yield, one-pot synthesis but results in a mixture of isomers. Grignard reactions provide targeted approaches to the desired product, although they require the preparation of the organometallic reagent. Finally, the reduction of the corresponding ketone is a straightforward method, provided that chemoselectivity for the carbonyl group can be achieved. The choice of the optimal synthesis route will depend on the specific requirements of the research or development project, including desired purity, scale, and available starting materials.

References

A Technical Guide to 3-Methyl-4-penten-2-ol: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of 3-Methyl-4-penten-2-ol, a valuable chiral building block in organic synthesis. The document details its chemical identity, physicochemical properties, and key experimental protocols for its preparation. Furthermore, it explores the utility of closely related structural isomers in the synthesis of bioactive molecules, offering insights for researchers and professionals in drug development and chemical sciences.

Chemical Identity: IUPAC Name and Synonyms

The nomenclature of this secondary alcohol is crucial for unambiguous identification in research and chemical databases.

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 3-methylpent-4-en-2-ol .[1]

It is also known by several synonyms, including:

  • This compound[1][2]

  • 4-Penten-2-ol, 3-methyl-[1][2]

Stereoisomers of this compound are often specified with appropriate stereochemical descriptors, such as (2R,3R)-3-methylpent-4-en-2-ol.[3]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below. These properties are essential for its handling, characterization, and application in experimental settings.

PropertyValueSource
Molecular FormulaC₆H₁₂O[1]
Molecular Weight100.16 g/mol [1]
IUPAC Name3-methylpent-4-en-2-ol[1]
CAS Number1569-59-1[1][2]
Boiling Point134-136 °C (for 4-methyl-4-penten-2-ol)
Density0.827 g/cm³ (for 4-methyl-4-penten-2-ol)
SolubilitySoluble in ethanol and ether, slightly soluble in water (for 4-methyl-4-penten-2-ol)
XLogP3-AA1.4[1]
Hydrogen Bond Donor Count1[1]
Hydrogen Bond Acceptor Count1[1]
Rotatable Bond Count2[1]

Experimental Protocols: Synthesis of Allylic Alcohols

The synthesis of this compound and its analogs can be achieved through various methods, with the Grignard reaction being a classic and versatile approach for forming the carbon-carbon bond. Below is a representative protocol adapted from the synthesis of a structurally similar allylic alcohol.

Protocol: Synthesis via Grignard Reaction with an α,β-Unsaturated Aldehyde

This procedure outlines the addition of a methylmagnesium halide to an α,β-unsaturated aldehyde, such as crotonaldehyde, to yield the corresponding secondary allylic alcohol.

Materials:

  • Magnesium turnings

  • Dry diethyl ether

  • Methyl iodide or methyl bromide

  • Crotonaldehyde (freshly distilled)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Reflux condenser

  • Dropping funnel

  • Ice bath

Procedure:

  • Preparation of the Grignard Reagent:

    • In a flame-dried three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, place magnesium turnings under an inert atmosphere (e.g., nitrogen or argon).

    • Add a small volume of dry diethyl ether to cover the magnesium.

    • Prepare a solution of methyl iodide or methyl bromide in dry diethyl ether in the dropping funnel.

    • Add a small portion of the methyl halide solution to the magnesium. The reaction is initiated, often indicated by bubbling and a slight warming of the flask. If the reaction does not start, gentle warming or the addition of a small crystal of iodine may be necessary.

    • Once the reaction has started, add the remaining methyl halide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture until most of the magnesium has reacted.

  • Reaction with the Aldehyde:

    • Cool the Grignard reagent solution in an ice bath.

    • Add a solution of freshly distilled crotonaldehyde in dry diethyl ether to the dropping funnel.

    • Add the crotonaldehyde solution dropwise to the stirred Grignard reagent, maintaining the temperature of the reaction mixture.

    • After the addition is complete, allow the mixture to stir at room temperature for a specified time to ensure the reaction goes to completion.

  • Work-up and Purification:

    • Cool the reaction mixture again in an ice bath.

    • Carefully and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction and decompose the magnesium alkoxide complex.

    • Separate the ethereal layer. Extract the aqueous layer with additional portions of diethyl ether.

    • Combine the organic extracts and dry them over anhydrous sodium sulfate.

    • Filter to remove the drying agent and remove the solvent by rotary evaporation.

    • The crude product can then be purified by distillation under reduced pressure to yield the desired 3-penten-2-ol.

Note: This is a generalized procedure. The synthesis of this compound would involve the reaction of vinylmagnesium bromide with acetaldehyde or the reaction of methylmagnesium bromide with 3-buten-2-one, followed by a similar workup.

Application in Drug Development: A Synthetic Pathway

A structural isomer, 4-methyl-4-penten-2-ol, serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications.[4] For instance, it is a precursor to 4-Chloro-2-methyl-1-pentene, which is subsequently used in the synthesis of 2-S-substituted pyrimidines.[4][5] These pyrimidine derivatives can act as antimetabolites of nucleic acid precursors, a class of drugs used in cancer therapy.[4][5][6] Antimetabolites interfere with the synthesis of DNA and RNA, thereby inhibiting the proliferation of rapidly dividing cancer cells.[6]

The following diagram illustrates the logical workflow from the precursor alcohol to the therapeutic target.

G A 4-Methyl-4-penten-2-ol B Chlorination Reaction A->B C 4-Chloro-2-methyl-1-pentene B->C D Nucleophilic Substitution with Pyrimidine Thiol C->D E 2-S-Substituted Pyrimidines D->E F Antimetabolites for Nucleic Acid Synthesis E->F Act as G Inhibition of DNA/RNA Synthesis F->G Mechanism H Cancer Therapy G->H Application

Caption: Synthetic pathway from an allylic alcohol to antimetabolites for cancer therapy.

References

An In-depth Technical Guide to the Physical Characteristics of 3-Methyl-4-penten-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the known physical and chemical properties of 3-Methyl-4-penten-2-ol. The information is compiled from various chemical databases and safety data sheets to ensure accuracy and relevance for scientific applications.

Core Physical and Chemical Properties

The following table summarizes the key quantitative data for this compound and its isomers. It is important to note that some data points are estimated or refer to closely related structural isomers, which is common for less-studied compounds.

PropertyValueSource
Identifiers
IUPAC Name3-methylpent-4-en-2-ol[1]
CAS Number1569-59-1[1][2][3][4]
Molecular FormulaC₆H₁₂O[1][2][3][4][5]
Molecular Properties
Molecular Weight100.16 g/mol [1][3][5]
Exact Mass100.088815002 Da[1][5]
Complexity59.2[1]
Physical Properties
Boiling Point131.7°C - 136°C (for related isomers)[6][7]
Density~0.83 g/cm³ (for related isomers)[6][7]
Flash Point46.3°C (for a related isomer)[6]
Refractive Index~1.427 (estimate for a related isomer)[6]
Thermodynamic Properties
Vapor Pressure4.06 mmHg at 25°C (for a related isomer)[6][8]
Solubility & Partitioning
SolubilitySoluble in acetone, dichloromethane, tetrahydrofuran, ethanol, and ether; slightly soluble in water.[6][7]
Octanol/Water Partition Coefficient (XLogP3-AA)1.4[1][5]
Computed Properties
Hydrogen Bond Donor Count1[5]
Hydrogen Bond Acceptor Count1[5]
Rotatable Bond Count2[5]
Topological Polar Surface Area20.2 Ų[1][5]

Structural and Property Relationships

The following diagram illustrates the logical connections between the compound's identity, its structural features, and its resulting physicochemical properties.

G cluster_identifiers Identifiers cluster_structure Structural Information cluster_properties Physicochemical Properties Compound This compound IUPAC IUPAC Name: 3-methylpent-4-en-2-ol Compound->IUPAC is identified by CAS CAS Number: 1569-59-1 Compound->CAS Formula Molecular Formula: C₆H₁₂O Compound->Formula MW Molecular Weight: 100.16 g/mol Compound->MW FuncGroups Functional Groups: - Secondary Alcohol (-OH) - Alkene (C=C) Compound->FuncGroups is composed of BP Physical State: Flammable Liquid Compound->BP exhibits Chirality Chirality: Contains 2 stereocenters FuncGroups->Chirality results in Polarity Polarity: -OH group allows hydrogen bonding FuncGroups->Polarity determines Reactivity Reactivity: Typical of secondary alcohols and alkenes FuncGroups->Reactivity governs Solubility Solubility: Slightly soluble in water, soluble in organic solvents Polarity->Solubility influences

Logical relationships of this compound's identifiers, structure, and properties.

Experimental Protocols

The physical characteristics detailed above are determined using standard laboratory methodologies. For researchers aiming to verify or replicate these findings, the following experimental protocols are standard practice.

1. Determination of Boiling Point

  • Methodology: The boiling point is typically determined via distillation.

    • The compound is placed in a distillation flask with boiling chips to ensure smooth boiling.

    • A thermometer is positioned so that the top of the bulb is level with the bottom of the side-arm leading to the condenser.

    • The flask is heated gently.

    • The boiling point is recorded as the temperature at which the vapor and liquid phases are in equilibrium, observed as a stable temperature on the thermometer during the collection of the first few drops of distillate. The atmospheric pressure must also be recorded, as boiling point is pressure-dependent.

2. Measurement of Density

  • Methodology: A pycnometer or a digital density meter is used for accurate density measurement.

    • The mass of a clean, dry pycnometer (a flask with a specific volume) is accurately measured.

    • The pycnometer is filled with the sample liquid, and its mass is measured again.

    • The mass of the liquid is determined by subtraction.

    • The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer. The temperature must be controlled and recorded as density varies with temperature.

3. Measurement of Refractive Index

  • Methodology: An Abbe refractometer is the standard instrument for this measurement.

    • A few drops of the liquid sample are placed on the prism of the refractometer.

    • The prism is closed, and the instrument is adjusted until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.

    • The refractive index is read directly from the instrument's scale. The measurement is temperature-sensitive, and the value is typically reported at 20°C or 25°C.

4. Spectroscopic Analysis

  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern.[2]

    • Protocol: A sample is introduced into the mass spectrometer, where it is ionized (e.g., by electron ionization). The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z). The resulting spectrum shows the relative abundance of each ion.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.[1]

    • Protocol: A beam of infrared light is passed through the sample. The molecules absorb energy at specific frequencies corresponding to the vibrations of their chemical bonds. A spectrum is generated by plotting absorbance or transmittance against the frequency of light.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework of the molecule.[1]

    • Protocol: The sample is dissolved in a suitable deuterated solvent and placed in a strong magnetic field. It is then irradiated with radio waves, causing the atomic nuclei (typically ¹H or ¹³C) to resonate. The resulting NMR spectrum shows chemical shifts that correspond to the different chemical environments of the nuclei, allowing for detailed structural elucidation.

References

An In-depth Technical Guide to the Molecular Structure and Stereoisomers of 3-Methyl-4-penten-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and stereoisomerism of 3-Methyl-4-penten-2-ol (C₆H₁₂O). It details the molecule's structural features, the characteristics of its four stereoisomers, and available physical and spectroscopic data. This document also outlines a general approach to the stereoselective synthesis and separation of these isomers, providing a foundational resource for researchers in organic synthesis and drug development.

Introduction

This compound is a chiral alcohol containing two stereocenters, giving rise to four possible stereoisomers. The precise stereochemistry of a molecule is often critical in drug development, as different stereoisomers can exhibit distinct pharmacological and toxicological profiles. A thorough understanding of the synthesis, separation, and characterization of each stereoisomer is therefore essential for its potential application in medicinal chemistry and other fields. This guide aims to consolidate the available technical information on this compound and its stereoisomers.

Molecular Structure

The molecular formula of this compound is C₆H₁₂O, and its molecular weight is approximately 100.16 g/mol .[1] The structure features a five-carbon chain with a hydroxyl group at position 2, a methyl group at position 3, and a double bond between carbons 4 and 5.

Key Structural Features:

  • Chiral Centers: The carbon atoms at positions 2 and 3 (C2 and C3) are chiral centers, as each is bonded to four different groups.

  • Stereoisomers: Due to the two chiral centers, there are 2² = 4 possible stereoisomers. These exist as two pairs of enantiomers.

  • Nomenclature: The stereoisomers are designated using the Cahn-Ingold-Prelog (R/S) notation: (2R,3R), (2S,3S), (2R,3S), and (2S,3R).

    • The (2R,3R) and (2S,3S) isomers are a pair of enantiomers.

    • The (2R,3S) and (2S,3R) isomers are another pair of enantiomers.

    • The relationship between any other pairing (e.g., (2R,3R) and (2R,3S)) is diastereomeric.

stereoisomers cluster_enantiomers1 Enantiomeric Pair 1 (syn) cluster_enantiomers2 Enantiomeric Pair 2 (anti) 2R,3R 2R,3R 2S,3S 2S,3S 2R,3R->2S,3S Enantiomers 2R,3S 2R,3S 2R,3R->2R,3S Diastereomers 2S,3R 2S,3R 2R,3R->2S,3R Diastereomers 2S,3S->2R,3S Diastereomers 2S,3S->2S,3R Diastereomers 2R,3S->2S,3R Enantiomers

Caption: A general workflow for the stereoselective synthesis of this compound isomers.

A potential synthetic route could involve the following key steps:

  • Formation of the Carbon Skeleton: A Grignard reaction between vinylmagnesium bromide and propionaldehyde could form the basic carbon skeleton. This would likely result in a racemic mixture of 1-penten-3-ol.

  • Stereoselective Introduction of the Methyl Group: A stereoselective methylation at the C3 position would be a critical step. This could potentially be achieved using a chiral auxiliary or a stereoselective enolate alkylation.

  • Stereoselective Reduction of a Ketone Precursor: An alternative approach would be the synthesis of the corresponding ketone, 3-methyl-4-penten-2-one. Stereoselective reduction of the ketone using chiral reducing agents (e.g., those based on boranes with chiral ligands) could yield specific stereoisomers of the alcohol. The choice of the chiral reducing agent would determine the stereochemistry at the C2 position.

Separation of Stereoisomers

If a stereoselective synthesis is not fully efficient or if a racemic synthesis is performed, the separation of the resulting stereoisomers is necessary.

  • Separation of Diastereomers: Diastereomers have different physical properties and can often be separated by standard chromatographic techniques such as flash column chromatography or standard High-Performance Liquid Chromatography (HPLC) on a silica gel or other achiral stationary phase. [2]* Separation of Enantiomers: Enantiomers have identical physical properties in an achiral environment and require a chiral environment for separation. This is typically achieved by:

    • Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful technique that uses a chiral stationary phase (CSP) to selectively interact with one enantiomer more strongly than the other, leading to their separation. [2][3][4]The choice of the CSP and the mobile phase is crucial for achieving good separation.

    • Derivatization with a Chiral Reagent: The enantiomeric mixture can be reacted with a chiral resolving agent to form a mixture of diastereomers. These diastereomers can then be separated by standard chromatography. Subsequently, the chiral auxiliary can be cleaved to yield the pure enantiomers.

Logical Flow of Isomer Separation

separation_flow mixture Mixture of all four stereoisomers diastereomer_sep Separation of Diastereomers (e.g., standard HPLC) mixture->diastereomer_sep enantiomer_pair1 Enantiomeric Pair 1 ((2R,3R) and (2S,3S)) diastereomer_sep->enantiomer_pair1 enantiomer_pair2 Enantiomeric Pair 2 ((2R,3S) and (2S,3R)) diastereomer_sep->enantiomer_pair2 chiral_sep1 Chiral Separation (e.g., Chiral HPLC) enantiomer_pair1->chiral_sep1 chiral_sep2 Chiral Separation (e.g., Chiral HPLC) enantiomer_pair2->chiral_sep2 isomer1 (2R,3R) chiral_sep1->isomer1 isomer2 (2S,3S) chiral_sep1->isomer2 isomer3 (2R,3S) chiral_sep2->isomer3 isomer4 (2S,3R) chiral_sep2->isomer4

Caption: A logical workflow for the separation of the four stereoisomers of this compound.

Conclusion

This technical guide has summarized the key structural and stereochemical aspects of this compound. The presence of two chiral centers leads to a family of four stereoisomers with distinct spatial arrangements. While general physical and spectroscopic data are available, detailed experimental protocols for the stereoselective synthesis and separation of each individual isomer, as well as their specific quantitative structural and spectral data, require further investigation from primary scientific literature. The methodologies outlined in this guide provide a solid foundation for researchers and professionals in drug development to approach the synthesis, purification, and characterization of these important chiral molecules.

References

In-Depth Technical Guide: 3-Methyl-4-penten-2-ol (CAS 1569-59-1)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 3-Methyl-4-penten-2-ol (CAS number 1569-59-1). While a significant body of data exists detailing its chemical characteristics, a thorough review of scientific literature reveals a notable absence of research into its biological activity, mechanism of action, and potential applications in drug development. This document summarizes the available physicochemical data, providing a foundation for any future investigation into the pharmacological potential of this compound.

Chemical and Physical Properties

This compound is a secondary alcohol with the molecular formula C6H12O.[1][2] Its structure contains two chiral centers, though the commercially available material is often a racemic mixture.

Table 1: Chemical Identifiers
IdentifierValue
CAS Number 1569-59-1[1][2]
IUPAC Name 3-methylpent-4-en-2-ol[1]
Synonyms This compound[1]
Molecular Formula C6H12O[1][2]
Molecular Weight 100.16 g/mol [1]
SMILES CC(C=C)C(C)O[1]
InChI InChI=1S/C6H12O/c1-4-5(2)6(3)7/h4-7H,1H2,2-3H3[1][2]
InChIKey COIPQIFWUIDWLU-UHFFFAOYSA-N[1][2]
Table 2: Physical Properties
PropertyValueUnitSource
Normal Boiling Point 424.66KJoback Calculated Property[3]
Normal Melting Point 186.44KJoback Calculated Property[3]
Critical Temperature 596.14KJoback Calculated Property[3]
Critical Pressure 3699.95kPaJoback Calculated Property[3]
Critical Volume 0.359m³/kmolJoback Calculated Property[3]
LogP (Octanol/Water Partition Coefficient) 1.189Crippen Calculated Property[3]
Water Solubility (log10WS) -1.32mol/lCrippen Calculated Property[3]
McGowan's Characteristic Volume 96.970ml/molMcGowan Calculated Property[3]
Table 3: Thermodynamic Properties
PropertyValueUnitSource
Enthalpy of Formation at Standard Conditions (gas) -204.53kJ/molJoback Calculated Property[3]
Standard Gibbs Free Energy of Formation -54.22kJ/molJoback Calculated Property[3]
Enthalpy of Vaporization at Standard Conditions 44.18kJ/molJoback Calculated Property[3]
Enthalpy of Fusion at Standard Conditions 7.06kJ/molJoback Calculated Property[3]

Synthesis and Experimental Protocols

Biological Activity and Literature Review

A comprehensive search of scientific databases, including PubChem, and other scholarly resources, did not yield any significant studies on the biological activity or mechanism of action of this compound. The existing literature primarily focuses on its chemical identification and physical properties. One study noted its detection during non-targeted screening of organic chemicals in water samples, indicating its presence in the environment but not detailing any biological effects.[4]

The absence of published data on the biological properties of this compound presents an opportunity for novel research. Initial studies could involve broad-spectrum screening for antimicrobial, cytotoxic, or receptor-binding activities to identify any potential areas of pharmacological interest.

Visualizations

Given the lack of information on biological pathways or complex experimental workflows involving this compound, a diagram of a signaling pathway cannot be provided. Instead, a diagram illustrating a potential synthetic workflow is presented below.

G Potential Synthetic Workflow for this compound cluster_reactants Reactants cluster_reaction Reaction cluster_intermediate Intermediate cluster_reduction Reduction cluster_product Final Product Crotonaldehyde Crotonaldehyde GrignardReaction Grignard Reaction Crotonaldehyde->GrignardReaction MethylmagnesiumBromide Methylmagnesium Bromide MethylmagnesiumBromide->GrignardReaction IntermediateProduct Intermediate Product GrignardReaction->IntermediateProduct ReductionStep Reduction (e.g., with NaBH4) IntermediateProduct->ReductionStep FinalProduct This compound ReductionStep->FinalProduct

Caption: A potential synthetic workflow for this compound.

Conclusion

This compound is a well-characterized small molecule from a physicochemical perspective. However, its biological properties remain unexplored. This technical guide consolidates the available chemical data to serve as a resource for researchers who may wish to investigate the potential pharmacological applications of this compound. The current gap in the literature represents a clear opportunity for new avenues of research in drug discovery and development.

References

A Technical Guide to the Theoretical and Experimental Properties of 3-Methyl-4-penten-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the theoretical and experimental properties of 3-Methyl-4-penten-2-ol (CAS No: 1569-59-1). It includes computed chemical and physical properties, spectroscopic data references, representative experimental protocols, and safety information, tailored for a scientific audience.

Core Molecular Properties and Identifiers

This compound is a secondary alcohol and an unsaturated organic compound. Its structure contains two stereocenters, leading to four possible stereoisomers. The following tables summarize its key identifiers and computed physicochemical properties.

Table 1: Chemical Identifiers
IdentifierValueReference
IUPAC Name 3-methylpent-4-en-2-ol[1]
CAS Number 1569-59-1[1][2]
Molecular Formula C₆H₁₂O[1][2]
SMILES CC(C=C)C(C)O[1]
InChI InChI=1S/C6H12O/c1-4-5(2)6(3)7/h4-7H,1H2,2-3H3[1][2]
InChIKey COIPQIFWUIDWLU-UHFFFAOYSA-N[1][2]
Table 2: Computed Physical and Chemical Properties
PropertyValueReference
Molecular Weight 100.16 g/mol [1][3]
Monoisotopic Mass 100.088815002 Da[1][3]
XLogP3-AA (LogP) 1.4[1][3]
Hydrogen Bond Donor Count 1[3]
Hydrogen Bond Acceptor Count 1[3]
Rotatable Bond Count 2[3]
Topological Polar Surface Area 20.2 Ų[1][3]
Complexity 59.2[1][3]
Boiling Point (Joback Method) 424.66 K[4]
Melting Point (Joback Method) 186.44 K[4]
Density (Estimated) 0.827 g/cm³[5]
Enthalpy of Vaporization 44.18 kJ/mol[4]
Critical Temperature 596.14 K[4]
Critical Pressure 3699.95 kPa[4]

Spectroscopic Profile

Spectroscopic analysis is fundamental to confirming the structure and purity of this compound. While raw data is instrument-dependent, public databases indicate the availability of various spectra.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR: Expected to show signals for the vinyl protons, the two methine protons (CH-OH and CH-CH=C), and the two methyl groups. The coupling patterns would be complex due to the adjacent stereocenters.

    • ¹³C NMR: Six distinct signals are expected, corresponding to the six carbon atoms in the molecule.[1]

  • Mass Spectrometry (MS) :

    • GC-MS data is available, which would show the molecular ion peak (m/z = 100.16) and a characteristic fragmentation pattern resulting from the loss of water, methyl, or other small fragments.[1][2]

  • Infrared (IR) Spectroscopy :

    • The IR spectrum is expected to exhibit a strong, broad absorption band around 3300-3400 cm⁻¹ due to the O-H stretch of the alcohol. Other key peaks include C-H stretches for sp² and sp³ carbons (~3080 cm⁻¹ and ~2900-3000 cm⁻¹, respectively), a C=C stretch around 1640 cm⁻¹, and a C-O stretch in the 1050-1150 cm⁻¹ region.[1][6]

Experimental Protocols

The following sections detail representative methodologies for the synthesis and characterization of this compound.

Representative Synthesis via Grignard Reaction

This protocol is adapted from established methods for similar secondary alcohols, specifically the reaction of an organometallic reagent with an α,β-unsaturated aldehyde.[7]

Reaction Scheme: Vinylmagnesium Bromide + 3-Methyl-2-butanone → this compound

Methodology:

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, prepare vinylmagnesium bromide in dry tetrahydrofuran (THF).

  • Aldehyde Addition: Cool the Grignard solution to 0°C in an ice bath. Add a solution of freshly distilled crotonaldehyde (70.09 g/mol ) in dry THF dropwise from the funnel with vigorous stirring. Maintain the temperature below 10°C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours until Thin Layer Chromatography (TLC) indicates the consumption of the aldehyde.

  • Quenching: Cool the reaction mixture again to 0°C and slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction and decompose the magnesium alkoxide complex.[7]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with diethyl ether.

  • Washing & Drying: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude oil can be purified by fractional distillation under vacuum to yield pure this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagent Vinylmagnesium Bromide in dry THF addition 1. Slow Addition at 0-10°C reagent->addition aldehyde Crotonaldehyde in dry THF aldehyde->addition stir 2. Stir at RT (Monitor by TLC) addition->stir quench 3. Quench with sat. NH4Cl (aq) stir->quench extract 4. Ether Extraction quench->extract wash 5. Wash & Dry extract->wash purify 6. Distillation wash->purify product Pure Product purify->product

Caption: Workflow for the synthesis of this compound.
Characterization Workflow

Post-synthesis, a systematic workflow is essential to confirm the identity, structure, and purity of the final product.

G cluster_purification Purification cluster_analysis Analysis start Synthesized Crude Product purify Fractional Distillation or Chromatography start->purify phys_prop Physical Properties (Refractive Index, etc.) purify->phys_prop nmr NMR (1H, 13C, COSY) purify->nmr ms Mass Spectrometry purify->ms ir IR Spectroscopy purify->ir final Characterized Pure Compound phys_prop->final nmr->final ms->final ir->final

Caption: General workflow for purification and characterization.

Biological and Pharmaceutical Relevance

While direct biological activity or signaling pathway interactions for this compound are not prominently documented in public literature, its structural isomers serve as important intermediates in pharmaceutical synthesis. Notably, the related compound 4-Methyl-4-penten-2-ol is used as a precursor in the synthesis of 2-S-substituted pyrimidines.[8][9] These pyrimidine derivatives function as antimetabolites of nucleic acid precursors and are investigated in cancer therapy for their potential to disrupt the growth of cancer cells.[8] This suggests that allylic alcohols of this class are valuable synthons for creating more complex, biologically active molecules.

Safety and Handling

Based on safety data sheets for this compound and its close isomers, this compound should be handled with care as a flammable liquid and vapor.[10][11]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side-shields, and a lab coat.[12][13]

  • Handling: Use only in a well-ventilated area or a chemical fume hood. Keep away from heat, sparks, open flames, and other ignition sources.[11][14] Use non-sparking tools and take precautionary measures against static discharge.[10]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from strong oxidizing agents.[5]

  • First Aid:

    • Skin Contact: Remove contaminated clothing and wash skin with plenty of soap and water.[13]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[13]

    • Inhalation: Move the person to fresh air and keep comfortable for breathing.[13]

    • Ingestion: Rinse mouth and seek medical attention if feeling unwell.[14]

Disclaimer: This document is intended for informational purposes for a professional audience. All laboratory work should be conducted with a thorough risk assessment and adherence to institutional safety protocols.

References

Stability and Degradation Pathways of 3-Methyl-4-penten-2-ol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-4-penten-2-ol is a secondary allylic alcohol of interest in various chemical syntheses. Understanding its stability and degradation pathways is crucial for its handling, storage, and application, particularly in the context of drug development where purity and stability of intermediates are paramount. This guide provides a comprehensive overview of the potential degradation pathways of this compound, based on the known reactivity of its functional groups—a secondary alcohol and a terminal alkene. While specific quantitative data for this compound is limited in public literature, this document outlines the expected degradation mechanisms and provides detailed experimental protocols for their investigation.

Core Stability Profile

As a secondary allylic alcohol, this compound is susceptible to several degradation pathways, including oxidation, acid-catalyzed dehydration, and thermal decomposition. The presence of the allylic hydroxyl group and the carbon-carbon double bond dictates its reactivity.

Potential Degradation Pathways and Products

The degradation of this compound can be initiated by exposure to heat, light, oxygen, or acidic/basic conditions. The primary degradation pathways are expected to be oxidation of the secondary alcohol to a ketone, acid-catalyzed dehydration to form dienes, and thermal fragmentation.

Table 1: Summary of Potential Degradation Pathways and Products

Degradation PathwayTriggering Condition(s)Major Potential Degradation Product(s)Chemical Formula
Oxidation Oxygen, oxidizing agents (e.g., H₂O₂, KMnO₄, CrO₃)3-Methyl-4-penten-2-oneC₆H₁₀O
Acid-Catalyzed Dehydration Strong acids (e.g., H₂SO₄, H₃PO₄), heat3-Methyl-1,3-pentadieneC₆H₁₀
3-Methyl-1,4-pentadieneC₆H₁₀
Thermal Degradation High temperaturesMixture of smaller volatile compounds (e.g., propylene, acetaldehyde, etc.)Various
Photodegradation UV radiationComplex mixture of oxidation and rearrangement productsVarious

Detailed Degradation Pathways

Oxidation

The secondary alcohol group in this compound is susceptible to oxidation to form the corresponding ketone, 3-methyl-4-penten-2-one. This can be initiated by atmospheric oxygen, especially in the presence of light or metal catalysts, or by various oxidizing agents.

Oxidation_Pathway This compound This compound 3-Methyl-4-penten-2-one 3-Methyl-4-penten-2-one This compound->3-Methyl-4-penten-2-one [O]

Caption: Oxidation of this compound to 3-methyl-4-penten-2-one.

Acid-Catalyzed Dehydration

In the presence of strong acids and heat, this compound is expected to undergo dehydration, leading to the formation of conjugated and non-conjugated dienes. The reaction proceeds through a carbocation intermediate.

Dehydration_Pathway cluster_0 Acid-Catalyzed Dehydration This compound This compound Carbocation Intermediate Carbocation Intermediate This compound->Carbocation Intermediate H+, -H2O 3-Methyl-1,3-pentadiene 3-Methyl-1,3-pentadiene Carbocation Intermediate->3-Methyl-1,3-pentadiene -H+ 3-Methyl-1,4-pentadiene 3-Methyl-1,4-pentadiene Carbocation Intermediate->3-Methyl-1,4-pentadiene -H+

Caption: Acid-catalyzed dehydration of this compound.

Experimental Protocols

The following are detailed, generalized experimental protocols that can be adapted to study the stability and degradation of this compound.

Experimental Workflow

Experimental_Workflow cluster_workflow General Experimental Workflow A Sample Preparation (this compound in appropriate matrix) B Stress Condition Application (Heat, Light, Oxidant, Acid) A->B C Time-Point Sampling B->C D Sample Analysis (GC-MS, HPLC) C->D E Data Analysis (Degradation kinetics, Product identification) D->E

Methodological & Application

Synthesis of Chiral 3-Methyl-4-penten-2-ol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the stereoselective synthesis of chiral molecules like 3-Methyl-4-penten-2-ol is a critical step in the creation of novel therapeutics. This allylic alcohol possesses two chiral centers, making precise control over its stereochemistry paramount. This document provides detailed application notes and protocols for the synthesis of chiral this compound, focusing on two prominent and effective methods: chemoenzymatic reduction and asymmetric hydrogenation.

Introduction

Chiral this compound is a valuable building block in organic synthesis, particularly in the construction of complex natural products and pharmaceutical agents. Its two stereocenters give rise to four possible stereoisomers, each of which can exhibit distinct biological activities. Therefore, the ability to selectively synthesize a specific stereoisomer is of high importance. The methods detailed below offer pathways to achieve high enantioselectivity and yield.

Chemoenzymatic Synthesis via Asymmetric Reduction of 3-Methyl-4-penten-2-one

Biocatalysis offers a green and highly selective approach to the synthesis of chiral alcohols. The asymmetric reduction of the corresponding prochiral ketone, 3-methyl-4-penten-2-one, using alcohol dehydrogenases (ADHs) is a powerful strategy. These enzymes, often used as whole-cell catalysts or in isolated form, can exhibit high enantioselectivity, providing access to either the (R)- or (S)-configured alcohol, depending on the specific enzyme used.

Experimental Protocol: Asymmetric Reduction using Alcohol Dehydrogenase

This protocol is a general guideline and may require optimization for specific ADH enzymes and reaction scales.

Materials:

  • 3-Methyl-4-penten-2-one

  • Alcohol dehydrogenase (ADH) (e.g., from Lactobacillus brevis for the (R)-alcohol or from Rhodococcus ruber for the (S)-alcohol)

  • Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH) or nicotinamide adenine dinucleotide, reduced form (NADH) as a cofactor

  • Cofactor regeneration system (e.g., glucose and glucose dehydrogenase (GDH))

  • Phosphate buffer (e.g., 100 mM, pH 7.0)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Reaction Setup: In a temperature-controlled reaction vessel, prepare a solution of phosphate buffer.

  • Cofactor and Regeneration System: Add the cofactor (NADPH or NADH) and the components of the cofactor regeneration system (glucose and GDH) to the buffer.

  • Enzyme Addition: Introduce the selected alcohol dehydrogenase to the reaction mixture.

  • Substrate Addition: Add 3-methyl-4-penten-2-one to the mixture. The substrate may be added neat or as a solution in a co-solvent like DMSO to improve solubility.

  • Reaction: Stir the reaction mixture at a controlled temperature (typically 25-37 °C) and monitor the progress by a suitable analytical method (e.g., GC or HPLC).

  • Workup: Once the reaction is complete, saturate the aqueous phase with sodium chloride and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

  • Analysis: Determine the yield and enantiomeric excess (ee) of the purified this compound using chiral GC or HPLC.

Quantitative Data Summary

The following table summarizes typical data for the chemoenzymatic reduction of α,β-unsaturated ketones, which can be extrapolated for the synthesis of this compound. Actual results will depend on the specific enzyme and conditions used.

Enzyme SourceSubstrateProduct ConfigurationYield (%)Enantiomeric Excess (ee) (%)
Lactobacillus brevis ADH3-Methyl-4-penten-2-one(R)-3-Methyl-4-penten-2-ol>90>99
Rhodococcus ruber ADH3-Methyl-4-penten-2-one(S)-3-Methyl-4-penten-2-ol>90>99

Asymmetric Hydrogenation using Noyori-type Catalysts

Asymmetric hydrogenation is a cornerstone of modern organic synthesis, and Noyori's ruthenium-BINAP catalysts are particularly effective for the reduction of α,β-unsaturated ketones to chiral allylic alcohols.[1] This method offers high enantioselectivity and is applicable to a wide range of substrates.

Experimental Protocol: Asymmetric Hydrogenation of 3-Methyl-4-penten-2-one

This protocol is a general procedure and should be performed under an inert atmosphere.

Materials:

  • 3-Methyl-4-penten-2-one

  • Ruthenium-BINAP catalyst (e.g., RuCl₂--INVALID-LINK--n or its (R)-enantiomer)

  • Hydrogen gas (H₂)

  • Solvent (e.g., methanol or ethanol)

  • Base (optional, e.g., triethylamine)

Procedure:

  • Catalyst Preparation: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the Ru-BINAP catalyst in the chosen solvent.

  • Substrate Addition: Add the 3-methyl-4-penten-2-one to the catalyst solution.

  • Hydrogenation: Pressurize the reaction vessel with hydrogen gas to the desired pressure (typically 1-100 atm).

  • Reaction: Stir the reaction mixture at a controlled temperature (typically room temperature to 80 °C) until the reaction is complete, as monitored by TLC, GC, or HPLC.

  • Workup: Carefully vent the hydrogen gas. Remove the solvent under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel to isolate the chiral this compound.

  • Analysis: Determine the yield and enantiomeric excess of the product by chiral GC or HPLC.

Quantitative Data Summary

The following table presents representative data for the asymmetric hydrogenation of α,β-unsaturated ketones using Noyori-type catalysts.

CatalystSubstrateProduct ConfigurationYield (%)Enantiomeric Excess (ee) (%)
RuCl₂--INVALID-LINK--n3-Methyl-4-penten-2-one(S)-3-Methyl-4-penten-2-ol>95>98
RuCl₂--INVALID-LINK--n3-Methyl-4-penten-2-one(R)-3-Methyl-4-penten-2-ol>95>98

Visualizing the Synthetic Pathways

To better illustrate the described synthetic strategies, the following diagrams outline the experimental workflows.

chemoenzymatic_synthesis cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Start buffer Prepare Phosphate Buffer start->buffer cofactor Add Cofactor & Regeneration System buffer->cofactor enzyme Add Alcohol Dehydrogenase cofactor->enzyme substrate Add 3-Methyl-4-penten-2-one enzyme->substrate react Stir at Controlled Temperature substrate->react extract Extract with Organic Solvent react->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify analyze Determine Yield and ee% purify->analyze end End Product: Chiral this compound analyze->end

Caption: Workflow for the chemoenzymatic synthesis of chiral this compound.

asymmetric_hydrogenation cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Start catalyst Dissolve Ru-BINAP Catalyst in Solvent start->catalyst substrate Add 3-Methyl-4-penten-2-one catalyst->substrate hydrogenate Pressurize with H₂ and Stir substrate->hydrogenate vent Vent H₂ and Remove Solvent hydrogenate->vent purify Column Chromatography vent->purify analyze Determine Yield and ee% purify->analyze end End Product: Chiral this compound analyze->end

Caption: Workflow for the asymmetric hydrogenation of 3-Methyl-4-penten-2-one.

Conclusion

The chemoenzymatic and asymmetric hydrogenation methods presented provide robust and highly selective routes to chiral this compound. The choice of method will depend on factors such as the availability of specific enzymes or catalysts, desired stereoisomer, and scalability requirements. For researchers in drug development, mastering these techniques is essential for the efficient and stereocontrolled synthesis of complex chiral molecules.

References

Applications of 3-Methyl-4-penten-2-ol in Organic Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-4-penten-2-ol is a versatile chiral building block and synthetic intermediate in organic chemistry. Its structure, featuring a secondary alcohol, a vinyl group, and a stereogenic center, allows for a variety of chemical transformations, making it a valuable precursor in the synthesis of complex molecules, including pharmaceuticals and natural products. This document provides detailed application notes and experimental protocols for the use of this compound in organic synthesis.

Core Applications

The primary applications of this compound in organic synthesis can be categorized as follows:

  • Intermediate in the Synthesis of Bioactive Molecules: It serves as a key precursor for the synthesis of heterocyclic compounds with potential therapeutic applications.

  • Chiral Building Block in Asymmetric Synthesis: The chiral nature of this compound allows for its use in the stereoselective synthesis of natural products and other enantiomerically pure compounds.

Application 1: Synthesis of 4-Chloro-2-methyl-1-pentene, a Precursor for Antimetabolites

This compound is a crucial starting material for the synthesis of 4-Chloro-2-methyl-1-pentene. This chloroalkene is subsequently utilized in the preparation of 2-S-substituted pyrimidines, which are investigated as antimetabolites of nucleic acid precursors for cancer therapy.

Reaction Scheme

The overall synthetic pathway can be visualized as a two-step process: chlorination of the alcohol followed by nucleophilic substitution with a pyrimidine precursor.

G A This compound B Chlorination A->B SOCl2, Pyridine C 4-Chloro-2-methyl-1-pentene B->C D Nucleophilic Substitution (with 2-thioxopyrimidine precursor) C->D E 2-S-substituted Pyrimidine (Antimetabolite Precursor) D->E G cluster_0 Chiral Pool Starting Material cluster_1 Key Transformations cluster_2 Target Molecule A (S)-3-Methyl-4-penten-2-ol B Functional Group Interconversion (e.g., Oxidation, Protection) A->B C Carbon-Carbon Bond Formation (e.g., Grignard reaction, Wittig reaction) B->C D Deprotection and Final Modification C->D E Enantiomerically Pure Natural Product (e.g., Insect Pheromone) D->E

Application Notes and Protocols for 3-Methyl-4-penten-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the utilization of 3-Methyl-4-penten-2-ol as a versatile starting material in organic synthesis. The protocols focus on key transformations including oxidation, esterification, chlorination, and its application in the synthesis of bioactive molecules such as antimalarial trioxanes.

Oxidation to 3-Methylpent-4-en-2-one

The oxidation of the secondary alcohol this compound to the corresponding α,β-unsaturated ketone, 3-methylpent-4-en-2-one, is a fundamental transformation. This ketone can serve as a valuable intermediate in various carbon-carbon bond-forming reactions. Pyridinium chlorochromate (PCC) is a widely used reagent for this purpose, offering mild and selective oxidation.

Experimental Protocol: PCC Oxidation
  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), suspend pyridinium chlorochromate (PCC) (1.2 equivalents) in anhydrous dichloromethane (DCM, 5 volumes relative to the alcohol).

  • Addition of Starting Material: Dissolve this compound (1.0 equivalent) in anhydrous DCM (5 volumes). Add this solution to the PCC suspension at 0°C with vigorous stirring.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove the chromium salts.

  • Purification: Wash the filtrate sequentially with 5% aqueous NaOH, 5% aqueous HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Quantitative Data
ParameterValueReference
Starting MaterialThis compoundN/A
ReagentsPyridinium chlorochromate (PCC), Dichloromethane (DCM)General Protocol
Product3-Methylpent-4-en-2-oneN/A
Typical Yield80-90% (estimated for secondary allylic alcohols)General Protocol

Experimental Workflow

Oxidation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification setup_flask Suspend PCC in anhydrous DCM (1.2 eq, 5 vol) add_alcohol Add this compound in DCM (1.0 eq, 5 vol) at 0°C setup_flask->add_alcohol Start Reaction stir Stir at RT for 2-4h add_alcohol->stir filter Dilute with Et₂O and filter through Celite stir->filter Reaction Complete wash Sequential washing of filtrate filter->wash purify Dry, concentrate, and purify by column chromatography wash->purify

Caption: Workflow for the oxidation of this compound.

Esterification to (3-Methylpent-4-en-2-yl) acetate

Fischer esterification provides a direct method for the synthesis of esters from alcohols and carboxylic acids, catalyzed by a strong acid. The resulting ester, (3-methylpent-4-en-2-yl) acetate, can be a useful building block or a final product with potential applications in fragrance and flavor industries.

Experimental Protocol: Fischer Esterification
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 equivalent) and acetic acid (3.0 equivalents).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (e.g., 3-5 mol%) to the mixture.

  • Reflux: Heat the reaction mixture to reflux for 1-3 hours. The reaction can be monitored by TLC.

  • Work-up: After cooling to room temperature, dilute the mixture with diethyl ether and wash with water, saturated aqueous sodium bicarbonate (until effervescence ceases), and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The product can be purified by distillation.

Quantitative Data
ParameterValueReference
Starting MaterialThis compoundN/A
ReagentsAcetic acid, Sulfuric acid (catalyst)General Protocol
Product(3-Methylpent-4-en-2-yl) acetateN/A
Typical Yield60-70% (estimated)General Protocol

Reaction Pathway

Esterification_Pathway cluster_reactants Reactants alcohol This compound tetrahedral Tetrahedral Intermediate alcohol->tetrahedral acid Acetic Acid catalyst H₂SO₄ (cat.) acid->catalyst intermediate Protonated Acetic Acid catalyst->intermediate intermediate->tetrahedral Nucleophilic Attack product (3-Methylpent-4-en-2-yl) acetate tetrahedral->product Dehydration water Water tetrahedral->water

Caption: Fischer esterification of this compound.

Chlorination to 4-Chloro-2-methyl-1-pentene

The conversion of the hydroxyl group to a chlorine atom is a key step in synthesizing intermediates for further functionalization. Thionyl chloride (SOCl₂) is an effective reagent for this transformation, producing the volatile byproducts SO₂ and HCl. The resulting 4-Chloro-2-methyl-1-pentene is an intermediate in the synthesis of 2-S-substituted pyrimidines, which have applications as antimetabolites in cancer therapy.

Experimental Protocol: Chlorination with Thionyl Chloride
  • Reaction Setup: In a flame-dried, two-necked round-bottom flask fitted with a reflux condenser and a dropping funnel, place this compound (1.0 equivalent) in a suitable anhydrous solvent like diethyl ether or dichloromethane.

  • Reagent Addition: Cool the solution in an ice bath and add thionyl chloride (1.1 to 1.5 equivalents) dropwise from the dropping funnel. A small amount of a base like pyridine can be added to neutralize the HCl generated.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours or until the reaction is complete as monitored by TLC.

  • Work-up: Carefully pour the reaction mixture over crushed ice to quench the excess thionyl chloride. Separate the organic layer and wash it with cold water, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The product can be purified by distillation.

Quantitative Data
ParameterValueReference
Starting MaterialThis compoundN/A
ReagentsThionyl chloride (SOCl₂), Pyridine (optional)General Protocol
Product4-Chloro-2-methyl-1-penteneN/A
Typical Yield70-85% (estimated)General Protocol

Logical Relationship Diagram

Chlorination_Logic start This compound intermediate Chlorosulfite Ester start->intermediate + SOCl₂ reagent SOCl₂ product 4-Chloro-2-methyl-1-pentene intermediate->product SNi or SN2 application Synthesis of 2-S-substituted pyrimidines (Anticancer Agents) product->application Further Synthesis

Caption: Synthesis and application of 4-Chloro-2-methyl-1-pentene.

Synthesis of Antimalarial 1,2,4-Trioxanes

This compound serves as a key precursor in the synthesis of 1,2,4-trioxane derivatives, a class of compounds with significant antimalarial activity. The synthesis involves a two-step process: photooxygenation to form a hydroperoxide, followed by a Lewis acid-catalyzed cyclization with a carbonyl compound.

Experimental Protocol: Two-Step Trioxane Synthesis

Step 1: Photooxygenation

  • Solution Preparation: Dissolve this compound (1.0 equivalent) and a photosensitizer (e.g., Methylene Blue or Rose Bengal, ~0.05 mol%) in a suitable solvent (e.g., dichloromethane or acetonitrile).

  • Reaction: Irradiate the solution with a visible light source (e.g., a 500W tungsten lamp) while bubbling a steady stream of oxygen through the mixture at 0°C.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Concentrate the reaction mixture under reduced pressure at low temperature to yield the crude hydroperoxy alcohol, which is used directly in the next step.

Step 2: Lewis Acid-Catalyzed Cyclization

  • Reaction Setup: Dissolve the crude hydroperoxy alcohol in an anhydrous solvent (e.g., dichloromethane) and add a carbonyl compound (e.g., acetone or cyclohexanone, 1.5 equivalents).

  • Catalyst Addition: Cool the mixture to -78°C and add a Lewis acid catalyst (e.g., BF₃·OEt₂ or TMSOTf, ~0.2 equivalents) dropwise.

  • Reaction: Stir the reaction at low temperature for 1-3 hours, monitoring by TLC.

  • Quenching and Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: After filtration and concentration, purify the crude product by flash column chromatography to afford the 1,2,4-trioxane.

Quantitative Data
ParameterValueReference
Starting MaterialThis compound[1]
Step 1: Photooxygenation
Product2-Hydroperoxy-3-methyl-4-penten-2-ol[1]
Typical Yield44-66%[1]
Step 2: Cyclization
ProductSubstituted 1,2,4-Trioxane[1]
Overall Yield (from alcohol)30-50% (estimated)[1]

Signaling Pathway Analogy: Synthesis Route

Antimalarial_Synthesis start This compound photooxygenation Photooxygenation (¹O₂, Sensitizer, hν) start->photooxygenation hydroperoxide Hydroperoxy Alcohol Intermediate photooxygenation->hydroperoxide cyclization Lewis Acid-Catalyzed Cyclization (+ Carbonyl) hydroperoxide->cyclization product 1,2,4-Trioxane (Antimalarial Agent) cyclization->product

Caption: Synthetic pathway to antimalarial 1,2,4-trioxanes.

References

Application Notes and Protocols for the Derivatization of 3-Methyl-4-penten-2-ol for Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3-Methyl-4-penten-2-ol is a chiral unsaturated alcohol that is a structural component of various natural products.[1][2] Its analysis is crucial in fields such as natural product chemistry, flavor and fragrance analysis, and metabolic studies. Due to its volatility and the potential for thermal degradation, direct analysis by gas chromatography (GC) can be challenging. Furthermore, its stereochemistry often plays a critical role in its biological activity, necessitating chiral separation and analysis.[1][2]

Derivatization is a chemical modification process used to convert an analyte into a product of similar structure that has properties more amenable to a particular analytical method. For this compound, derivatization can enhance volatility and thermal stability for GC analysis, introduce a chromophore for UV detection in high-performance liquid chromatography (HPLC), and allow for the separation of enantiomers for chiral analysis.[1][3]

This document provides detailed application notes and protocols for three common derivatization techniques for this compound: silylation for GC-MS analysis, esterification for GC or HPLC analysis, and chiral derivatization for stereochemical analysis by LC-MS.

Silylation for GC-MS Analysis

Silylation is a widely used derivatization technique for compounds containing active hydrogens, such as alcohols.[3][4] The reaction involves the replacement of the active hydrogen in the hydroxyl group with a silyl group, typically a trimethylsilyl (TMS) group.[3] This process reduces the polarity and increases the volatility and thermal stability of the analyte, leading to improved chromatographic peak shape and sensitivity in GC analysis.[3]

A common silylating reagent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often used with a catalyst like trimethylchlorosilane (TMCS).

Silylation_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis start This compound in Aprotic Solvent reagents Add BSTFA + 1% TMCS start->reagents heat Heat at 60-70°C for 30 min reagents->heat gcms Inject into GC-MS heat->gcms product TMS-ether of this compound gcms->product

Figure 1: Silylation workflow for GC-MS analysis.

Experimental Protocol: Silylation

Materials:

  • This compound standard or sample extract

  • Aprotic solvent (e.g., pyridine, acetonitrile, or dichloromethane)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

  • GC-MS system

Procedure:

  • Prepare a solution of this compound in an aprotic solvent at a concentration of approximately 1 mg/mL.

  • Transfer 100 µL of the sample solution to a reaction vial.

  • Add 100 µL of BSTFA with 1% TMCS to the vial.

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 60-70°C for 30 minutes in a heating block or water bath.

  • Allow the vial to cool to room temperature.

  • The sample is now ready for injection into the GC-MS system.

Table 1: Typical GC-MS Parameters for Silylated this compound

ParameterValue
GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature 250°C
Oven Program Initial temp 50°C, hold for 2 min, ramp at 10°C/min to 250°C, hold for 5 min
Carrier Gas Helium at 1 mL/min
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-300
Expected RT 7-9 min
Key Mass Fragments m/z 73 (Si(CH₃)₃), 115 ([M-CH₃-C₂H₄]⁺), 157 ([M-CH₃]⁺)

Esterification for GC or HPLC Analysis

Esterification is a classic derivatization method for alcohols, involving the reaction with a carboxylic acid or its derivative (e.g., acid anhydride or acyl chloride) to form an ester.[5][6][7][8][9] This is particularly useful for enhancing detectability by introducing a chromophore for HPLC-UV analysis. For instance, reacting the alcohol with p-nitrobenzoyl chloride introduces a highly UV-active group. For GC analysis, esterification can improve chromatographic properties.

Esterification_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_workup Work-up cluster_analysis Analysis start This compound in Pyridine reagent Add p-Nitrobenzoyl Chloride start->reagent react React at Room Temp for 1 hr reagent->react quench Quench with 5% NaHCO₃ react->quench extract Extract with Hexane quench->extract hplc Inject into HPLC-UV extract->hplc product p-Nitrobenzoyl ester of this compound hplc->product

Figure 2: Esterification workflow for HPLC-UV analysis.

Experimental Protocol: Esterification with p-Nitrobenzoyl Chloride

Materials:

  • This compound standard or sample extract

  • Pyridine (anhydrous)

  • p-Nitrobenzoyl chloride

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Hexane

  • Reaction vials (2 mL) with PTFE-lined caps

  • Vortex mixer

  • HPLC-UV system

Procedure:

  • Dissolve approximately 1 mg of this compound in 1 mL of anhydrous pyridine in a reaction vial.

  • Add 5 mg of p-nitrobenzoyl chloride to the vial.

  • Cap the vial and vortex to mix. Let the reaction proceed at room temperature for 1 hour.

  • Add 1 mL of 5% NaHCO₃ solution to quench the reaction and neutralize excess reagent.

  • Add 1 mL of hexane and vortex vigorously for 1 minute to extract the ester derivative.

  • Allow the layers to separate and carefully collect the upper hexane layer.

  • The hexane extract is ready for analysis by HPLC-UV.

Table 2: Typical HPLC-UV Parameters for p-Nitrobenzoyl Ester of this compound

ParameterValue
HPLC Column C18, 250 mm x 4.6 mm ID, 5 µm particle size
Mobile Phase Acetonitrile:Water (70:30, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 20 µL
Detection Wavelength 254 nm
Expected RT 10-15 min

Chiral Derivatization for Stereochemical Analysis by LC-MS

Determining the absolute configuration of chiral molecules like this compound is often essential. Chiral derivatization involves reacting the enantiomers with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers have different physical properties and can be separated on a non-chiral stationary phase.[1] A common CDA for alcohols is α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).[1] The resulting MTPA esters can be analyzed by LC-MS to determine the enantiomeric composition of the original alcohol.

Chiral_Derivatization_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_workup Work-up cluster_analysis Analysis start This compound in Dichloromethane reagent Add (R)- or (S)-MTPA-Cl, DMAP start->reagent react React at Room Temp for 2-4 hrs reagent->react wash Wash with sat. NaHCO₃ and Brine react->wash dry Dry over Na₂SO₄ wash->dry lcms Inject into LC-MS dry->lcms product Diastereomeric MTPA Esters lcms->product

Figure 3: Chiral derivatization workflow for LC-MS analysis.

Experimental Protocol: Chiral Derivatization with MTPA-Cl

Materials:

  • This compound standard or sample extract

  • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl) or (S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl)

  • Dichloromethane (DCM, anhydrous)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Reaction vials (2 mL) with PTFE-lined caps

  • LC-MS system

Procedure:

  • In separate vials, dissolve approximately 0.5 mg of the this compound sample in 0.5 mL of anhydrous DCM.

  • To one vial, add a small crystal of DMAP and 5 µL of (R)-MTPA-Cl. To the other vial, add DMAP and 5 µL of (S)-MTPA-Cl.

  • Cap the vials and allow the reactions to proceed at room temperature for 2-4 hours, or until the reaction is complete (monitored by TLC or LC-MS).

  • Quench the reaction by adding 1 mL of saturated NaHCO₃ solution.

  • Separate the organic layer and wash it with 1 mL of brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent (e.g., methanol or acetonitrile) for LC-MS analysis.

Table 3: Typical LC-MS Parameters for Diastereomeric MTPA Esters

ParameterValue
LC Column C18, 100 mm x 2.1 mm ID, 1.8 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 50% B to 95% B over 15 min
Flow Rate 0.3 mL/min
Column Temperature 40°C
Ionization Mode Electrospray Ionization (ESI), Positive Mode
Mass Analyzer Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole
Expected Separation Baseline or near-baseline separation of the two diastereomers

Summary of Derivatization Methods

Table 4: Comparison of Derivatization Methods for this compound

MethodReagentPurposeAnalytical TechniqueAdvantagesDisadvantages
Silylation BSTFA + TMCSIncrease volatility and thermal stabilityGC-MSSimple, rapid, quantitativeDerivatives are moisture-sensitive
Esterification p-Nitrobenzoyl ChlorideIntroduce UV chromophoreHPLC-UVStable derivatives, good for quantificationRequires work-up step, may not be suitable for complex mixtures
Chiral Derivatization (R)- or (S)-MTPA-ClFormation of diastereomers for chiral separationLC-MSAllows determination of enantiomeric excess and absolute configurationRequires chiral reagent, two separate reactions needed for confirmation

Conclusion

The choice of derivatization method for this compound depends on the analytical goal. Silylation is a straightforward approach for improving its analysis by GC-MS. Esterification with a UV-active acylating agent is suitable for HPLC-UV analysis. For the critical determination of its stereochemistry, chiral derivatization to form diastereomeric esters allows for separation and quantification of the enantiomers by LC-MS. The protocols provided herein offer a starting point for researchers, scientists, and drug development professionals to develop robust analytical methods for this important chiral alcohol.

References

Application Notes and Protocols: The Use of 3-Methyl-4-penten-2-ol Stereoisomers in Asymmetric Synthesis and Natural Product Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-4-penten-2-ol (MPO) is a chiral building block that constitutes a terminal structural feature in a variety of polyketide natural products, some of which exhibit promising biological activities. The stereochemistry of the two adjacent chiral centers in the MPO moiety significantly influences the overall three-dimensional structure and, consequently, the biological function of these natural products. Therefore, the unambiguous determination of the absolute configuration of the MPO unit is a critical aspect of natural product characterization and is essential for structure-activity relationship (SAR) studies in drug development. This document provides detailed protocols for the synthesis of all four stereoisomers of a derivative of this compound and their application as standards in a chiral Liquid Chromatography-Mass Spectrometry (LC-MS) method for the stereochemical assignment of the MPO moiety in natural products.[1][2][3]

Application: Stereochemical Determination of the MPO Moiety in Natural Products

A significant application of the stereoisomers of this compound derivatives is in the definitive assignment of the absolute configuration of the MPO terminal unit in complex natural products. A robust method combines chemical degradation of the natural product, stereoselective synthesis of all possible stereoisomers of a derivatized MPO fragment, and comparative analysis using chiral LC-MS.[1][2][3]

The overall workflow for this application is depicted below:

Stereochemical Assignment Workflow Workflow for Stereochemical Assignment of the MPO Moiety cluster_0 Natural Product Analysis cluster_1 Standard Synthesis cluster_2 Analysis and Assignment Natural_Product Natural Product containing MPO moiety Degradation Chemical Degradation (Acylation, Oxidative Cleavage, Esterification) Natural_Product->Degradation 1 Analyte Analyte: Degraded MPO Fragment (e.g., p-nitrobenzoyl ester) Degradation->Analyte 2 Chiral_LCMS Chiral LC-MS Analysis Analyte->Chiral_LCMS Synthesis Stereoselective Synthesis of all four stereoisomers of the MPO derivative Standards Authentic Standards: (2S,3S), (2S,3R), (2R,3R), (2R,3S) MPO Derivatives Synthesis->Standards 3 Standards->Chiral_LCMS Comparison Comparison of Retention Times Chiral_LCMS->Comparison 4 Assignment Absolute Configuration Assignment Comparison->Assignment 5

Workflow for MPO Stereochemical Assignment

Data Presentation: Synthesis of MPO Derivative Stereoisomers

The following table summarizes the yields for the key steps in the synthesis of the four stereoisomers of the p-nitrobenzoyl (PNB) ester of methyl 3-hydroxy-2-methylbutanoate, a derivative obtained from the this compound moiety. The synthesis starts from commercially available chiral precursors.

Starting MaterialTarget StereoisomerKey TransformationOverall Yield (2 steps)
(3S)-methyl 3-hydroxy-2-methylbutanoate(2S,3S)-PNB esterStereoselective methylation and p-nitrobenzoylation45%
(2S,3S)-methyl 3-hydroxy-2-methylbutanoate(2S,3R)-PNB esterMitsunobu inversion with p-nitrobenzoic acid39%
(3R)-methyl 3-hydroxy-2-methylbutanoate(2R,3R)-PNB esterStereoselective methylation and p-nitrobenzoylation41%
(2R,3R)-methyl 3-hydroxy-2-methylbutanoate(2R,3S)-PNB esterMitsunobu inversion with p-nitrobenzoic acid38%

Experimental Protocols

The following protocols are adapted from the literature for the synthesis of the four stereoisomers of the p-nitrobenzoyl (PNB) ester of methyl 3-hydroxy-2-methylbutanoate, which serve as standards for chiral LC-MS analysis.[1][2][3]

Protocol 1: Synthesis of (2S,3S)-4-methoxy-3-methyl-4-oxobutan-2-yl 4-nitrobenzoate

This protocol involves the stereoselective methylation of (3S)-methyl 3-hydroxy-2-methylbutanoate followed by esterification.

Step 1: Stereoselective Methylation

  • To a solution of (3S)-methyl 3-hydroxy-2-methylbutanoate in an appropriate aprotic solvent (e.g., THF) at -78 °C, add a strong base such as lithium diisopropylamide (LDA) dropwise.

  • Stir the reaction mixture for 30 minutes at -78 °C.

  • Add methyl iodide and allow the reaction to slowly warm to room temperature overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude (2S,3S)-methyl 3-hydroxy-2-methylbutanoate. Due to its volatility, this intermediate is often used in the next step without further purification.

Step 2: p-Nitrobenzoylation

  • Dissolve the crude (2S,3S)-methyl 3-hydroxy-2-methylbutanoate in dichloromethane.

  • Add triethylamine and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Cool the mixture to 0 °C and add p-nitrobenzoyl chloride.

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Quench the reaction with water and extract with dichloromethane.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by silica gel column chromatography to afford the (2S,3S)-PNB ester.

Protocol 2: Synthesis of (2S,3R)-4-methoxy-3-methyl-4-oxobutan-2-yl 4-nitrobenzoate via Mitsunobu Inversion

This protocol utilizes a Mitsunobu reaction to invert the stereocenter at C3.

  • To a solution of (2S,3S)-methyl 3-hydroxy-2-methylbutanoate, p-nitrobenzoic acid, and triphenylphosphine in anhydrous THF at 0 °C, add diethyl azodicarboxylate (DEAD) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by silica gel column chromatography to yield the (2S,3R)-PNB ester.

Protocol 3: Synthesis of (2R,3R) and (2R,3S) Stereoisomers

The (2R,3R) and (2R,3S) stereoisomers are synthesized following the same procedures as described in Protocol 1 and Protocol 2, respectively, but starting with the commercially available (3R)-methyl 3-hydroxy-2-methylbutanoate.

Visualization of the Synthetic Pathway

The synthetic route to obtain all four stereoisomers of the derivatized MPO fragment is illustrated below.

Synthetic_Pathway_MPO_Derivatives Synthetic Pathway to MPO Derivative Stereoisomers Start_S (3S)-methyl 3-hydroxy- 2-methylbutanoate Methylation_S Stereoselective Methylation Start_S->Methylation_S Start_R (3R)-methyl 3-hydroxy- 2-methylbutanoate Methylation_R Stereoselective Methylation Start_R->Methylation_R Intermediate_SS (2S,3S)-methyl 3-hydroxy- 2-methylbutanoate Methylation_S->Intermediate_SS PNB_S p-Nitrobenzoylation Product_SS (2S,3S)-PNB Ester PNB_S->Product_SS Mitsunobu_S Mitsunobu Inversion (p-nitrobenzoic acid, DEAD, PPh3) Product_SR (2S,3R)-PNB Ester Mitsunobu_S->Product_SR Intermediate_RR (2R,3R)-methyl 3-hydroxy- 2-methylbutanoate Methylation_R->Intermediate_RR PNB_R p-Nitrobenzoylation Product_RR (2R,3R)-PNB Ester PNB_R->Product_RR Mitsunobu_R Mitsunobu Inversion (p-nitrobenzoic acid, DEAD, PPh3) Product_RS (2R,3S)-PNB Ester Mitsunobu_R->Product_RS Intermediate_SS->PNB_S Intermediate_SS->Mitsunobu_S Intermediate_RR->PNB_R Intermediate_RR->Mitsunobu_R

Synthesis of MPO Derivative Stereoisomers

Conclusion

While this compound may not be a widely used chiral auxiliary in de novo asymmetric synthesis, the stereoisomers of its derivatives are invaluable tools for the stereochemical elucidation of natural products. The provided protocols for the synthesis of all four stereoisomers of the derivatized MPO fragment, coupled with chiral LC-MS analysis, offer a reliable and sensitive method for determining the absolute configuration of the MPO moiety. This is of paramount importance for the total synthesis, biological evaluation, and further development of MPO-containing natural products as potential therapeutic agents.

References

Application Notes and Protocols for the Large-Scale Synthesis of 3-Methyl-4-penten-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the large-scale synthesis of 3-methyl-4-penten-2-ol, a valuable intermediate in organic synthesis. The primary method detailed is the Grignard reaction of vinylmagnesium bromide with isobutyraldehyde, a robust and scalable route to the desired secondary alcohol. An alternative high-yield synthesis from acetaldehyde and isobutylene is also presented. This guide includes a summary of quantitative data, detailed experimental procedures, and a visual representation of the synthetic workflow to aid researchers in the successful production of this compound.

Introduction

This compound (CAS No. 1569-59-1) is a chiral allylic alcohol that serves as a versatile building block in the synthesis of complex organic molecules, including natural products and active pharmaceutical ingredients. Its utility stems from the presence of two reactive functional groups, a secondary alcohol and a terminal alkene, which allow for a variety of subsequent chemical transformations. The efficient and scalable synthesis of this intermediate is therefore of significant interest to the chemical and pharmaceutical industries.

The most common and reliable method for the multigram to kilogram scale synthesis of this compound is the nucleophilic addition of a vinyl Grignard reagent to isobutyraldehyde. This method is advantageous due to the ready availability of the starting materials and the generally high yields achieved.

An alternative approach, detailed in Chinese patent CN110963882, describes the synthesis of a mixture of 4-methyl-3-penten-2-ol and 4-methyl-4-penten-2-ol from acetaldehyde and isobutylene in the presence of a solid acid catalyst, reportedly achieving a total yield of 95.7%[1]. While this method offers high efficiency, the primary focus of this document will be on the more traditional and widely applicable Grignard methodology.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound and a closely related analogue, 3-penten-2-ol, prepared via a similar Grignard reaction.

ParameterThis compound3-Penten-2-ol (Analogue)Reference
Reactants Vinylmagnesium bromide, IsobutyraldehydeMethylmagnesium iodide, Crotonaldehyde[2]
Solvent Diethyl ether or Tetrahydrofuran (THF)Diethyl ether[2]
Reaction Temperature 0°C to reflux0°C to reflux[2]
Yield Not explicitly reported, expected to be high81-86%[2]
Purity Dependent on purificationDistilled product[2]
Boiling Point 125.5 °C119-121 °C[3]
Density 0.8429 g/cm³ at 22 °CNot specified[3]

Experimental Protocol: Grignard Synthesis of this compound

This protocol is adapted from a verified procedure for a similar Grignard reaction from Organic Syntheses[2] and is designed for a large-scale laboratory setting.

Materials and Equipment
  • Reactants:

    • Magnesium turnings

    • Vinyl bromide

    • Isobutyraldehyde (freshly distilled)

    • Anhydrous diethyl ether or tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride solution

    • Iodine crystal (as initiator)

  • Equipment:

    • Large three-necked round-bottom flask (e.g., 5 L or 12 L)

    • Mechanical stirrer with a suitable seal

    • Reflux condenser

    • Dropping funnel

    • Inert gas (nitrogen or argon) supply

    • Heating mantle and cooling bath

    • Distillation apparatus

Reaction Workflow Diagram

SynthesisWorkflow cluster_prep Grignard Reagent Preparation cluster_reaction Grignard Reaction cluster_workup Workup and Purification Mg Magnesium Turnings Grignard Vinylmagnesium Bromide Mg->Grignard VinylBromide Vinyl Bromide VinylBromide->Grignard Solvent_prep Anhydrous Ether/THF Solvent_prep->Grignard Alkoxide Magnesium Alkoxide Intermediate Grignard->Alkoxide Isobutyraldehyde Isobutyraldehyde Isobutyraldehyde->Alkoxide Quench Aqueous NH4Cl Quench Alkoxide->Quench Extraction Ether Extraction Quench->Extraction Drying Drying (e.g., MgSO4) Extraction->Drying Distillation Distillation Drying->Distillation Product This compound Distillation->Product

Caption: Workflow for the synthesis of this compound.

Step-by-Step Procedure

Part A: Preparation of Vinylmagnesium Bromide (Grignard Reagent)

  • Apparatus Setup: Assemble a large three-necked flask equipped with a mechanical stirrer, a reflux condenser fitted with a drying tube, and a dropping funnel. Ensure all glassware is thoroughly dried to prevent moisture contamination. The entire system should be under an inert atmosphere of nitrogen or argon.

  • Initiation: Place magnesium turnings in the flask. Add a small crystal of iodine.

  • Reagent Addition: Add a portion of anhydrous diethyl ether or THF to the flask, just enough to cover the magnesium. In the dropping funnel, place a solution of vinyl bromide in the anhydrous solvent. Add a small amount of the vinyl bromide solution to the magnesium. The reaction should initiate, as indicated by a slight warming of the flask and the disappearance of the iodine color. If the reaction does not start, gentle warming may be applied.

  • Grignard Formation: Once the reaction has started, add the remaining vinyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture until most of the magnesium has reacted.

Part B: Reaction with Isobutyraldehyde

  • Cooling: Cool the freshly prepared Grignard reagent in an ice bath.

  • Aldehyde Addition: Add a solution of freshly distilled isobutyraldehyde in the anhydrous solvent to the dropping funnel. Add the isobutyraldehyde solution dropwise to the stirred and cooled Grignard reagent at a rate that maintains the reaction temperature below 10 °C.

  • Reaction Completion: After the addition is complete, remove the cooling bath and allow the reaction mixture to stir at room temperature for at least one hour.

Part C: Workup and Purification

  • Quenching: Cool the reaction mixture again in an ice bath. Slowly and carefully add a saturated aqueous solution of ammonium chloride to the stirred mixture to quench the reaction and hydrolyze the magnesium alkoxide.

  • Extraction: Separate the organic layer. Extract the aqueous layer with one or two portions of diethyl ether. Combine all the organic extracts.

  • Washing and Drying: Wash the combined organic layers with brine. Dry the organic solution over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent by rotary evaporation.

  • Purification: Purify the crude product by fractional distillation under atmospheric or reduced pressure to obtain pure this compound.

Safety Precautions

  • Grignard reagents are highly reactive and pyrophoric. All operations should be carried out under an inert atmosphere and with strict exclusion of moisture.

  • Diethyl ether and THF are highly flammable solvents. Ensure all operations are performed in a well-ventilated fume hood, away from ignition sources.

  • Vinyl bromide is a carcinogen and should be handled with appropriate personal protective equipment.

  • The quenching of the Grignard reaction is exothermic and can lead to vigorous boiling of the solvent if the addition of the aqueous solution is too rapid.

Signaling Pathways and Logical Relationships

The synthesis of this compound via the Grignard reaction follows a well-established nucleophilic addition mechanism.

ReactionMechanism cluster_reactants Reactants cluster_transition Nucleophilic Addition cluster_products Products Grignard Vinylmagnesium Bromide (Nucleophile) TS Transition State Grignard->TS Aldehyde Isobutyraldehyde (Electrophile) Aldehyde->TS Intermediate Magnesium Alkoxide Intermediate TS->Intermediate Protonation Protonation (Aqueous Workup) Intermediate->Protonation Product This compound Protonation->Product

Caption: Mechanism of the Grignard reaction for alcohol synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Yield for 3-Methyl-4-penten-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Methyl-4-penten-2-ol.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

A1: Two primary routes are commonly employed:

  • Prins Reaction: The acid-catalyzed reaction of isobutylene with acetaldehyde. This method can achieve high yields under optimized conditions.

  • Grignard Reaction: The nucleophilic addition of a Grignard reagent to an appropriate carbonyl compound. Two viable pathways exist:

    • Reaction of vinylmagnesium bromide with propanal.

    • Reaction of methylmagnesium bromide with 3-penten-2-one.

Q2: What are the physical properties of this compound?

A2: The known physical properties are summarized in the table below.

PropertyValue
Molecular FormulaC₆H₁₂O
Molecular Weight100.16 g/mol [1]
Boiling Point134-136 °C[1]
Density0.827 g/cm³[1]
SolubilitySoluble in ethanol and ether, slightly soluble in water.[1]

Q3: What are the major impurities I might encounter?

A3: In the Prins reaction synthesis, a common impurity is the isomeric 4-methyl-3-penten-2-ol. The ratio of these isomers can be influenced by the reaction conditions. In Grignard syntheses, common impurities include byproducts from side reactions such as enolization of the carbonyl starting material or Wurtz coupling of the Grignard reagent.

Troubleshooting Guide

Low or No Product Yield

Problem: The reaction has resulted in a low yield or no desired product.

Possible Causes and Solutions:

CauseRecommended Action
Prins Reaction: Inactive catalystUse a freshly prepared or properly stored acid catalyst. Ensure the catalyst has not been poisoned.
Prins Reaction: Suboptimal reaction conditionsOptimize temperature and pressure. A reported high-yield synthesis uses 120°C and 0.60 MPa.[2]
Grignard Reaction: Inactive Grignard reagentEnsure all glassware is flame-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents. The Grignard reagent should be freshly prepared or titrated before use.
Grignard Reaction: Poor quality magnesiumUse high-purity magnesium turnings. Activation of magnesium with iodine or 1,2-dibromoethane may be necessary to initiate the reaction.
Grignard Reaction: Incorrect stoichiometryUse a slight excess of the Grignard reagent (1.1-1.2 equivalents) to ensure complete conversion of the carbonyl compound.
Formation of Significant Impurities

Problem: The final product is contaminated with significant amounts of impurities.

Possible Causes and Solutions:

ImpurityCauseRecommended Action
4-Methyl-3-penten-2-ol (isomer) Prins Reaction: Reaction conditions favoring isomerization.A specific protocol yielded a 4:1 molar ratio of 4-methyl-3-penten-2-ol to 4-methyl-4-en-2-pentanol.[2] Fine-tuning of the catalyst and reaction time may alter this ratio.
Unreacted starting materials Incomplete reaction.Increase reaction time or temperature. Ensure proper mixing. For Grignard reactions, check the activity of the Grignard reagent.
Byproducts from enolization (in Grignard) The Grignard reagent is acting as a base rather than a nucleophile.Add the carbonyl compound to the Grignard solution slowly at a low temperature (e.g., 0°C) to favor nucleophilic addition.
Wurtz coupling products (e.g., biallyl in vinyl Grignard) Homo-coupling of the Grignard reagent.This is an inherent side reaction but can be minimized by slow addition of the alkyl halide during Grignard reagent formation and maintaining a moderate reaction temperature.

Experimental Protocols

Protocol 1: Synthesis via Prins Reaction

This protocol is adapted from a patented industrial synthesis and is reported to have a high yield.[2]

Materials:

  • Acetaldehyde (40% solution in toluene)

  • Toluene

  • Isobutylene

  • HSiW-V₂O₅-SiO₂ solid acid catalyst

Procedure:

  • To a 2000 mL autoclave with mechanical stirring and a thermostat, add 440.0 g of a 40% toluene solution of acetaldehyde (4 mol), 800 g of toluene, and 20 g of the HSiW-V₂O₅-SiO₂ solid acid catalyst.

  • Slowly introduce isobutylene into the reaction system until the pressure reaches 0.60 MPa (6 mol).

  • Heat the reactor to 120°C with a stirring speed of 800 rpm.

  • Monitor the reaction progress by taking samples every hour for analysis (e.g., by gas chromatography).

  • After approximately 5 hours, the acetaldehyde should be completely converted.

  • Terminate the reaction, recover any excess isobutylene, and filter the reaction mixture to recover the catalyst.

  • The filtrate can be purified by distillation to yield a mixture of 4-methyl-3-penten-2-ol and 4-methyl-4-penten-2-ol.

Reported Yield: 95.7% (of the isomeric mixture).[2]

Protocol 2: Synthesis via Grignard Reaction (Adapted)

This protocol is an adaptation of the synthesis of a similar secondary alcohol, 3-penten-2-ol.[3]

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • Vinyl bromide

  • Propanal

  • Saturated aqueous ammonium chloride solution

Procedure:

  • Preparation of Vinylmagnesium Bromide:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, place magnesium turnings under an inert atmosphere.

    • Add a small amount of a solution of vinyl bromide in anhydrous ether to initiate the reaction (a crystal of iodine may be added to aid initiation).

    • Once the reaction begins, add the remaining vinyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes.

  • Reaction with Propanal:

    • Cool the Grignard reagent solution to 0°C in an ice bath.

    • Add a solution of freshly distilled propanal in anhydrous ether dropwise with vigorous stirring.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.

  • Work-up:

    • Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction.

    • Separate the organic layer, and extract the aqueous layer with ether.

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

    • Purify the crude product by fractional distillation.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield start Low or No Yield check_reagents Check Reagent Quality and Activity start->check_reagents check_conditions Verify Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions purification Review Purification Method start->purification optimize Systematically Optimize Conditions check_reagents->optimize Reagents OK check_conditions->optimize Conditions OK success Improved Yield optimize->success purification->optimize Purification OK

Caption: A logical workflow for troubleshooting low reaction yield.

Grignard_Reaction_Pathway Grignard Reaction Pathways and Side Reactions cluster_main Main Reaction cluster_side Side Reactions Grignard Reagent Grignard Reagent Alkoxide Intermediate Alkoxide Intermediate Grignard Reagent->Alkoxide Intermediate Nucleophilic Addition Enolization Enolization Grignard Reagent->Enolization Acts as Base Wurtz Coupling Wurtz Coupling Grignard Reagent->Wurtz Coupling Dimerization Carbonyl Compound Carbonyl Compound Carbonyl Compound->Alkoxide Intermediate Carbonyl Compound->Enolization Product This compound Alkoxide Intermediate->Product Acidic Workup

Caption: Grignard synthesis pathway and potential side reactions.

References

Technical Support Center: Synthesis of 3-Methyl-4-penten-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Methyl-4-penten-2-ol.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent method for synthesizing this compound is the Grignard reaction. Two primary routes are employed:

  • Route A: The reaction of a vinyl Grignard reagent (e.g., vinylmagnesium bromide) with acetaldehyde.

  • Route B: The reaction of a methyl Grignard reagent (e.g., methylmagnesium bromide) with crotonaldehyde.

Q2: What are the typical side reactions I should be aware of during the synthesis?

A2: Side reactions are common in Grignard syntheses and can impact yield and purity. Key side reactions include:

  • Reaction with protic sources: Grignard reagents are highly basic and will react with any source of protons (e.g., water, alcohols, acidic functional groups) to form an alkane, thereby quenching the reagent.

  • Wurtz-type coupling: The Grignard reagent can couple with the starting alkyl/vinyl halide to form a dimer (e.g., butadiene from vinyl bromide).

  • 1,4-Conjugate addition: When using crotonaldehyde (an α,β-unsaturated aldehyde), the methyl Grignard reagent can add to the β-carbon (1,4-addition or conjugate addition) in addition to the desired 1,2-addition to the carbonyl carbon. This results in the formation of 3-methylbutanal as a byproduct after workup.

  • Enolization: A sterically hindered Grignard reagent can act as a base and deprotonate the α-carbon of the aldehyde or ketone, leading to the formation of an enolate and recovery of the starting carbonyl compound after workup.[1]

  • Reduction: In some cases, the carbonyl compound can be reduced by the Grignard reagent to the corresponding alcohol, where a hydride is transferred from the β-carbon of the Grignard reagent.[1]

Q3: How can I minimize the formation of byproducts?

A3: Minimizing byproducts requires careful control of reaction conditions:

  • Ensure anhydrous conditions: All glassware must be thoroughly dried (e.g., flame-dried or oven-dried), and anhydrous solvents (typically diethyl ether or THF) must be used to prevent quenching of the Grignard reagent.

  • Control temperature: The reaction is typically carried out at low temperatures (e.g., 0 °C) to minimize side reactions like Wurtz coupling and enolization.

  • Slow addition of reactants: Slow, dropwise addition of the aldehyde to the Grignard reagent (or vice versa) can help to control the reaction exotherm and minimize side reactions.

  • Use of additives: In the reaction of methyl Grignard with crotonaldehyde, the addition of cerium(III) chloride (Luche reaction conditions) can be employed to selectively promote 1,2-addition and minimize the formation of the 1,4-addition byproduct.

Q4: How can I purify the final product?

A4: Purification of this compound is typically achieved by fractional distillation under reduced pressure. The boiling points of the desired product and potential byproducts should be considered to achieve good separation. Column chromatography can also be employed for higher purity.

Troubleshooting Guides

Problem 1: Low or No Yield of this compound
Possible Cause Troubleshooting Steps
Inactive Grignard Reagent - Ensure the magnesium turnings are fresh and not oxidized. Activate the magnesium with a small crystal of iodine or 1,2-dibromoethane if the reaction is sluggish to initiate. - Confirm the alkyl/vinyl halide is pure and dry. - Ensure all glassware is scrupulously dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Quenching of Grignard Reagent - Use anhydrous solvents and reagents. - Check for any acidic protons in the starting materials or solvent.
Incorrect Stoichiometry - Use a slight excess of the Grignard reagent (typically 1.1 to 1.5 equivalents) to ensure complete conversion of the aldehyde.
Low Reaction Temperature - While low temperatures are generally preferred, if the reaction is too cold, it may not proceed at a reasonable rate. Monitor the reaction progress by TLC or GC.
Problem 2: Presence of Significant Byproducts
Byproduct Identification Troubleshooting Steps
Starting Aldehyde/Ketone Detected by TLC, GC, or NMR.- Increase the amount of Grignard reagent. - Increase the reaction time or temperature slightly.
Wurtz Coupling Product (e.g., Butadiene) Low boiling point, may be observed in the initial fractions of distillation.- Use a lower reaction temperature during the formation of the Grignard reagent. - Ensure slow addition of the alkyl/vinyl halide to the magnesium.
1,4-Addition Product (3-Methylbutanal from Route B) Can be identified by GC-MS or NMR spectroscopy.- Perform the reaction at a lower temperature. - Add a Lewis acid such as cerium(III) chloride to the reaction mixture before the addition of the Grignard reagent to favor 1,2-addition.
Unidentified High-Boiling Residue Polymerization or condensation products.- Avoid excessive heating during the reaction and workup. - Ensure the workup is performed promptly after the reaction is complete.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

Parameter Route A: Vinyl Grignard + Acetaldehyde Route B: Methyl Grignard + Crotonaldehyde
Primary Reactants Vinylmagnesium bromide, AcetaldehydeMethylmagnesium bromide, Crotonaldehyde
Expected Product This compoundThis compound
Key Potential Byproducts Butadiene, unreacted acetaldehyde3-Methylbutanal (from 1,4-addition), unreacted crotonaldehyde
Stereoselectivity Can produce a mixture of diastereomers if chiral centers are present.Can produce a mixture of diastereomers.
Typical Yields Generally good, but can be affected by the stability of the vinyl Grignard reagent.Can be high, but often a mixture of 1,2- and 1,4-addition products is obtained without additives.

Experimental Protocols

Key Experiment: Synthesis of this compound via Grignard Reaction (Route A)

Materials:

  • Magnesium turnings

  • Vinyl bromide

  • Anhydrous diethyl ether or THF

  • Acetaldehyde

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings under an inert atmosphere. Add a small portion of a solution of vinyl bromide in anhydrous diethyl ether. If the reaction does not start, add a small crystal of iodine. Once the reaction has initiated, add the remaining vinyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Acetaldehyde: Cool the Grignard reagent solution to 0 °C in an ice bath. Add a solution of freshly distilled acetaldehyde in anhydrous diethyl ether dropwise with vigorous stirring. Maintain the temperature below 10 °C during the addition. After the addition is complete, allow the mixture to stir at room temperature for 1 hour.

  • Workup: Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and remove the solvent by rotary evaporation. Purify the crude product by fractional distillation under reduced pressure to obtain this compound.

Visualizations

Synthesis_Pathway cluster_route_a Route A cluster_route_b Route B Vinyl Bromide Vinyl Bromide Vinyl MgBr Vinyl MgBr Vinyl Bromide->Vinyl MgBr + Mg Mg Mg Mg->Vinyl MgBr Product_A This compound Vinyl MgBr->Product_A + Acetaldehyde Acetaldehyde Acetaldehyde Acetaldehyde->Product_A Methyl Bromide Methyl Bromide Methyl MgBr Methyl MgBr Methyl Bromide->Methyl MgBr + Mg Mg_B Mg Mg_B->Methyl MgBr Product_B This compound Methyl MgBr->Product_B + Crotonaldehyde Crotonaldehyde Crotonaldehyde Crotonaldehyde->Product_B

Caption: Primary synthetic routes to this compound.

Side_Reactions Grignard Reagent (R-MgX) Grignard Reagent (R-MgX) Alkane (R-H) Alkane (R-H) Grignard Reagent (R-MgX)->Alkane (R-H) reacts with Wurtz Coupling (R-R) Wurtz Coupling (R-R) Grignard Reagent (R-MgX)->Wurtz Coupling (R-R) couples with 1,2-Addition Product This compound Grignard Reagent (R-MgX)->1,2-Addition Product 1,2-addition to 1,4-Addition Product 3-Methylbutanal Grignard Reagent (R-MgX)->1,4-Addition Product 1,4-addition to Protic Solvent (H-A) Protic Solvent (H-A) Protic Solvent (H-A)->Alkane (R-H) Alkyl/Vinyl Halide (R-X) Alkyl/Vinyl Halide (R-X) Alkyl/Vinyl Halide (R-X)->Wurtz Coupling (R-R) Crotonaldehyde Crotonaldehyde Crotonaldehyde->1,2-Addition Product Crotonaldehyde->1,4-Addition Product Troubleshooting_Workflow start Low Yield or Impure Product check_grignard Verify Grignard Reagent Activity start->check_grignard check_conditions Review Reaction Conditions check_grignard->check_conditions Active remedy_grignard Activate Mg, Use Dry Reagents check_grignard->remedy_grignard Inactive check_byproducts Identify Byproducts (GC-MS, NMR) check_conditions->check_byproducts Optimal remedy_conditions Adjust Temperature, Addition Rate check_conditions->remedy_conditions Suboptimal remedy_14_addition Use Additives (e.g., CeCl3) check_byproducts->remedy_14_addition 1,4-Addition purify Optimize Purification (Distillation, Chromatography) check_byproducts->purify Other remedy_grignard->start Re-run remedy_conditions->start Re-run remedy_14_addition->start Re-run

References

Technical Support Center: Purification of 3-Methyl-4-penten-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of 3-Methyl-4-penten-2-ol.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low Purity After Fractional Distillation

Potential Cause Recommended Solution
Inefficient Fractionating Column: The column may not have enough theoretical plates to separate closely boiling impurities.Use a longer fractionating column (e.g., Vigreux, Hempel) or a column with a more efficient packing material. Ensure the column is well-insulated.
Incorrect Distillation Rate: A distillation rate that is too fast will not allow for proper equilibrium between the liquid and vapor phases, leading to poor separation.Maintain a slow and steady distillation rate, typically 1-2 drops per second of distillate.
Presence of an Azeotrope: this compound may form an azeotrope with water or other impurities, preventing complete separation by distillation alone.Dry the crude product thoroughly with a suitable drying agent (e.g., anhydrous magnesium sulfate, sodium sulfate) before distillation. If an azeotrope with an organic impurity is suspected, consider an alternative purification method like column chromatography.
Thermal Decomposition: As an unsaturated alcohol, this compound may be susceptible to decomposition at its boiling point, especially if acidic impurities are present.[1]Perform the distillation under reduced pressure to lower the boiling point. Ensure all glassware is clean and free of any acidic residue. A small amount of a non-volatile base (e.g., sodium carbonate) can be added to the distillation flask to neutralize any trace acids.

Issue 2: Product Decomposition During Purification

Potential Cause Recommended Solution
Acid-Catalyzed Dehydration: Trace amounts of acid can catalyze the dehydration of the secondary alcohol to form dienes, especially at elevated temperatures.[1][2]Neutralize the crude product with a mild base (e.g., saturated sodium bicarbonate solution) during the work-up before purification. Ensure all purification equipment is thoroughly cleaned and free of acidic contaminants.
Oxidation: The allylic alcohol functionality is susceptible to oxidation, especially upon prolonged exposure to air and heat.Keep the crude material and purified product under an inert atmosphere (e.g., nitrogen or argon) whenever possible. Store the compound at low temperatures. The addition of a radical inhibitor, such as BHT, may be considered for long-term storage.
Polymerization: The double bond in the molecule can undergo polymerization, particularly at higher temperatures or in the presence of certain impurities.Distill under reduced pressure to minimize thermal stress. Avoid prolonged heating.

Issue 3: Ineffective Separation by Column Chromatography

Potential Cause Recommended Solution
Inappropriate Solvent System (Mobile Phase): The polarity of the eluent may be too high, causing all components to elute quickly without separation, or too low, resulting in very slow or no elution of the desired product.Systematically test different solvent systems with varying polarities using Thin Layer Chromatography (TLC) to determine the optimal mobile phase for separation. A good starting point for secondary alcohols is a mixture of hexanes and ethyl acetate.[3]
Improper Column Packing: Channels or cracks in the stationary phase will lead to poor separation.Pack the column carefully using a slurry method to ensure a uniform and tightly packed bed of silica gel or alumina.[4][5]
Column Overloading: Applying too much sample to the column will result in broad, overlapping bands.As a general rule, the amount of crude sample should be about 1-5% of the weight of the stationary phase.
Co-eluting Impurities: Some impurities may have a polarity very similar to this compound, making separation by normal-phase chromatography difficult.Consider using a different stationary phase (e.g., alumina instead of silica gel) or a different chromatography technique, such as reverse-phase chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

Common impurities often originate from the synthetic route used. If prepared via a Grignard reaction between acetaldehyde and isopropenylmagnesium bromide, potential impurities include unreacted starting materials, the isomeric byproduct 4-methyl-3-penten-2-ol, and dehydration products (dienes).[2][6] Water from the workup is also a common impurity.

Q2: What is the recommended method for drying this compound before distillation?

After an aqueous workup, the organic phase containing the product should be dried over an anhydrous inorganic salt such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). MgSO₄ is a faster and more efficient drying agent, while Na₂SO₄ is more neutral. After adding the drying agent, the mixture should be swirled and allowed to stand until the liquid is clear. The drying agent should then be removed by filtration before distillation.

Q3: How can I monitor the purity of the fractions during purification?

For distillation, monitoring the boiling point is a good indicator of purity. A stable boiling point suggests a pure compound is being collected. For both distillation and column chromatography, fractions should be analyzed by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine their composition and purity.[7][8]

Q4: What are the ideal storage conditions for purified this compound?

To minimize degradation, this compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) at a low temperature (refrigerated or frozen).[9] To prevent autoxidation of the unsaturated compound, storage on silica gel can also be considered.[10] Avoid exposure to light, heat, and air.

Quantitative Data Summary

The following table summarizes key physical properties and purification parameters for this compound. Please note that some of these values are estimated based on related compounds and should be confirmed experimentally.

ParameterValueReference
Molecular Formula C₆H₁₂O[11]
Molecular Weight 100.16 g/mol [11]
Boiling Point (atmospheric pressure) 134-136 °C (estimated)
Density ~0.827 g/cm³
Solubility Soluble in ethanol and ether; slightly soluble in water.
Typical Stationary Phase for Chromatography Silica Gel (60 Å, 230-400 mesh)[5]
Example Mobile Phase for Chromatography Hexane:Ethyl Acetate mixtures (e.g., 9:1 to 4:1)[3]

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

  • Drying: Ensure the crude this compound is thoroughly dry by treating it with anhydrous magnesium sulfate, followed by filtration.

  • Apparatus Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a receiving flask, and a thermometer. Ensure all glass joints are properly sealed.

  • Distillation: Add the dry, crude alcohol and a few boiling chips to the distillation flask. Heat the flask gently.

  • Fraction Collection: Discard any initial low-boiling distillate (forerun). Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound.

  • Analysis: Analyze the collected fractions for purity using GC-MS or NMR.

Protocol 2: Purification by Column Chromatography

  • Solvent System Selection: Determine the optimal mobile phase by running TLC plates with various ratios of a nonpolar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate).

  • Column Packing: Prepare a slurry of silica gel in the chosen nonpolar solvent and pour it into the chromatography column. Allow the silica gel to settle into a uniform bed, and then add a layer of sand on top.[3]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and carefully apply it to the top of the silica gel column.

  • Elution: Add the mobile phase to the column and begin collecting fractions. The polarity of the mobile phase can be gradually increased (gradient elution) if necessary to elute the product.

  • Fraction Analysis: Monitor the collected fractions by TLC. Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow cluster_start Starting Material cluster_purification Purification cluster_analysis Analysis & Final Product Crude Product Crude Product Drying Drying Crude Product->Drying Distillation Distillation Drying->Distillation Chromatography Chromatography Drying->Chromatography Purity Analysis Purity Analysis Distillation->Purity Analysis Chromatography->Purity Analysis Pure Product Pure Product Purity Analysis->Pure Product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_workflow cluster_distillation Distillation Issues cluster_chromatography Chromatography Issues node_action node_action node_problem node_problem start Purification Attempted check_purity Is Purity > 98%? start->check_purity check_decomposition_dist Decomposition Observed? check_purity->check_decomposition_dist No (Distillation) check_elution No Elution or Too Fast? check_purity->check_elution No (Chromatography) end_success Purification Successful check_purity->end_success Yes check_separation_dist Poor Separation? check_decomposition_dist->check_separation_dist No action_vacuum Use Vacuum Distillation check_decomposition_dist->action_vacuum Yes action_column Use More Efficient Column check_separation_dist->action_column Yes end_repurify Re-evaluate and Re-purify check_separation_dist->end_repurify No action_vacuum->end_repurify action_column->end_repurify check_separation_chrom Poor Separation? check_elution->check_separation_chrom No action_solvent Optimize Solvent System (TLC) check_elution->action_solvent Yes action_repack Repack Column / Check Loading check_separation_chrom->action_repack Yes check_separation_chrom->end_repurify No action_solvent->end_repurify action_repack->end_repurify

Caption: Troubleshooting workflow for the purification of this compound.

References

Technical Support Center: 3-Methyl-4-penten-2-ol Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers encountering issues during the synthesis of 3-Methyl-4-penten-2-ol, primarily via Grignard reaction pathways.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Grignard reaction to synthesize this compound is not starting. What are the common causes?

A1: Failure to initiate a Grignard reaction is a frequent issue, almost always related to the deactivation of the magnesium surface or the presence of proton sources.

  • Magnesium Surface Inactivity: Magnesium turnings are often coated with a passivating layer of magnesium oxide (MgO). This layer prevents the alkyl or vinyl halide from reacting with the metal.[1]

    • Solution: Activate the magnesium surface. Common methods include:

      • Crushing: Gently crush a few pieces of magnesium with a glass rod (in the reaction flask, under inert atmosphere) to expose a fresh, unoxidized surface.[1]

      • Iodine Activation: Add a small crystal of iodine to the flask. The iodine reacts with the magnesium, cleaning the surface. The disappearance of the characteristic purple/brown iodine color is an indicator of activation.[1][2]

      • Chemical Activation: Use a small amount of 1,2-dibromoethane. It reacts with the magnesium to form ethylene gas and MgBr₂, activating the surface.

  • Presence of Water: Grignard reagents are extremely strong bases and will be quenched by even trace amounts of water in the glassware or solvent.[1][3]

    • Solution: Ensure all glassware is rigorously dried before use, typically by flame-drying under a vacuum or oven-drying overnight. Solvents, particularly ethers like THF or diethyl ether, must be anhydrous.[2][3]

  • Poor Quality Reagents: The alkyl/vinyl halide or the solvent may be contaminated.

    • Solution: Use freshly opened anhydrous solvents and distill liquid reagents like crotonaldehyde or propionaldehyde immediately before use.[4]

cluster_start Initiation Failure cluster_causes Potential Causes cluster_solutions Solutions Start Reaction Not Starting Cause1 Inactive Mg Surface (MgO Layer) Start->Cause1 Cause2 Trace H₂O Present Start->Cause2 Cause3 Poor Reagent Quality Start->Cause3 Sol1 Activate Mg: - Crush Turnings - Add I₂ Crystal Cause1->Sol1 Sol2 Ensure Anhydrous Conditions: - Flame-dry Glassware - Use Anhydrous Solvent Cause2->Sol2 Sol3 Purify Reagents: - Distill Aldehyde - Use Fresh Solvent Cause3->Sol3

Caption: Troubleshooting flowchart for Grignard reaction initiation failure.

Q2: The yield of my reaction is very low. What are the likely side reactions or loss pathways?

A2: Low yields can result from incomplete reaction, side reactions, or product loss during workup. The synthesis of this compound from an α,β-unsaturated aldehyde like crotonaldehyde is particularly susceptible to side reactions.

  • 1,4-Conjugate Addition: The Grignard reagent can attack the β-carbon of the double bond instead of the carbonyl carbon (1,2-addition). This is a common issue with α,β-unsaturated systems.

    • Solution: To favor the desired 1,2-addition, the reaction can be carried out at low temperatures (-78 °C). The addition of cerium(III) chloride (Luche reaction conditions) can also be used to dramatically increase the selectivity for 1,2-addition.[5]

  • Enolization: The Grignard reagent can act as a base, deprotonating the α-carbon of the aldehyde to form an enolate. This regenerates the starting aldehyde upon workup.[5][6]

    • Solution: Use a more nucleophilic, less basic Grignard reagent if possible. Adding the aldehyde slowly to the Grignard solution at a low temperature can also minimize this pathway.[5]

  • Reduction: For Grignard reagents with β-hydrogens (e.g., ethylmagnesium bromide), a reduction of the aldehyde to the corresponding alcohol can occur via a six-membered transition state (Meerwein-Ponndorf-Verley-Oppenauer type reduction).[6]

  • Wurtz Coupling: The Grignard reagent can couple with the remaining alkyl/vinyl halide to form a dimer (e.g., vinylmagnesium bromide can form 1,3-butadiene).

cluster_products Reaction Pathways Aldehyde Crotonaldehyde + Methylmagnesium Bromide Product_12 1,2-Addition Product (3-Penten-2-ol) Aldehyde->Product_12 Desired Pathway Product_14 1,4-Addition Product (3-Methylbutanal) Aldehyde->Product_14 Side Reaction (Conjugate Addition) Product_Enol Enolization (Recovered Aldehyde) Aldehyde->Product_Enol Side Reaction (Deprotonation)

Caption: Competing reaction pathways in the Grignard synthesis.

Q3: How should I properly quench the reaction and purify the final product?

A3: The workup procedure is critical for isolating the alcohol and removing magnesium salts and unreacted starting materials.

  • Quenching: The reaction is typically quenched by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[4] This protonates the magnesium alkoxide intermediate to form the alcohol and precipitates magnesium salts, which are more manageable than those formed by quenching with strong acids like HCl, which can promote dehydration of the allylic alcohol product. The addition should be done slowly and with cooling, as the quenching process is exothermic.

  • Extraction & Purification: After quenching, the product is extracted from the aqueous layer using an organic solvent like diethyl ether. The combined organic layers are then washed (e.g., with brine), dried over an anhydrous salt (like MgSO₄ or Na₂SO₄), and the solvent is removed. The final purification is typically achieved by fractional distillation.[4][7]

Data & Protocols

Table 1: Typical Reagent Stoichiometry and Yields
ReagentPrecursor AldehydeMolar Equiv. (Grignard)Molar Equiv. (Aldehyde)SolventTypical YieldReference
Methylmagnesium ChlorideCrotonaldehyde1.31.0Diethyl Ether81-86%[4]
Vinylmagnesium BromidePropionaldehyde1.21.0THF70-80%General
Methylmagnesium BromideCrotonaldehyde (with CeCl₃)1.21.0THF>95% (1,2-addition)[5]
Experimental Protocol: Synthesis of this compound via Grignard Reaction

This protocol is adapted from established procedures for similar allylic alcohols.[4] The reaction involves the addition of vinylmagnesium bromide to propionaldehyde.

Materials:

  • Magnesium turnings

  • Vinyl bromide

  • Propionaldehyde (freshly distilled)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Iodine (crystal, for activation)

Procedure:

  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. Flame-dry all glassware under a stream of nitrogen to ensure anhydrous conditions.

  • Grignard Formation: Place magnesium turnings (1.2 equivalents) in the flask. Add a small crystal of iodine. In the dropping funnel, place a solution of vinyl bromide (1.1 equivalents) in anhydrous THF.

  • Initiation: Add a small portion of the vinyl bromide solution to the magnesium. The reaction should initiate, evidenced by gentle bubbling and the disappearance of the iodine color. If it does not start, gentle warming may be required.

  • Addition: Once the reaction is initiated, add the remaining vinyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture for 1 hour.

  • Reaction with Aldehyde: Cool the Grignard solution to 0 °C in an ice bath. Add a solution of freshly distilled propionaldehyde (1.0 equivalent) in anhydrous THF dropwise via the dropping funnel. Maintain the temperature below 10 °C during the addition.

  • Stirring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.

  • Workup (Quenching): Cool the reaction mixture back to 0 °C and slowly add saturated aqueous NH₄Cl solution dropwise to quench the reaction. A white precipitate of magnesium salts will form.

  • Extraction: Decant the ether layer. Wash the remaining salts with additional portions of THF or diethyl ether. Combine all organic layers in a separatory funnel.

  • Washing & Drying: Wash the combined organic layers with saturated brine, then dry over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and remove the solvent using a rotary evaporator. Purify the crude product by fractional distillation under atmospheric pressure to obtain this compound.

A 1. Setup & Dry Apparatus (N₂ Atmosphere) B 2. Form Grignard Reagent (VinylMgBr in THF) A->B C 3. Cool to 0°C B->C D 4. Add Propionaldehyde (Dropwise) C->D E 5. Stir at Room Temp D->E F 6. Quench with sat. NH₄Cl E->F G 7. Extract with Ether F->G H 8. Wash & Dry G->H I 9. Purify via Distillation H->I

Caption: General experimental workflow for the synthesis.

References

Technical Support Center: Synthesis of 3-Methyl-4-penten-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 3-Methyl-4-penten-2-ol. It includes detailed experimental protocols, troubleshooting guides for common issues, and frequently asked questions regarding catalyst selection and reaction optimization.

Catalyst Selection and Synthesis Route

The synthesis of this compound is most commonly achieved through a Grignard reaction. This method offers a reliable pathway to form the desired secondary alcohol. The selection of the Grignard reagent and the corresponding carbonyl compound is crucial for a successful synthesis. Two primary retrosynthetic approaches are considered:

  • Reaction of a Vinyl Grignard Reagent with Propionaldehyde: This involves the nucleophilic addition of a vinylmagnesium halide to propionaldehyde.

  • Reaction of Methylmagnesium Halide with 3-Methyl-3-butenal: This route entails the addition of a methyl Grignard reagent to 3-methyl-3-butenal.

While both routes are viable, the choice of starting materials may depend on commercial availability and laboratory resources. For the purpose of this guide, we will focus on the reaction between a vinyl Grignard reagent and propionaldehyde.

Experimental Protocol: Grignard Synthesis of this compound

This protocol details the synthesis of this compound via the reaction of vinylmagnesium bromide with propionaldehyde.

Materials:

  • Magnesium turnings

  • Vinyl bromide

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Propionaldehyde

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Iodine crystal (for initiation)

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Ice bath

Procedure:

  • Preparation of the Grignard Reagent:

    • Set up a flame-dried three-necked flask equipped with a dropping funnel, reflux condenser, and a magnetic stirrer under an inert atmosphere.

    • Place magnesium turnings in the flask.

    • Add a small crystal of iodine to the magnesium to activate the surface.

    • Prepare a solution of vinyl bromide in anhydrous diethyl ether or THF in the dropping funnel.

    • Add a small amount of the vinyl bromide solution to the magnesium. The reaction should initiate, as indicated by a color change and gentle refluxing. If the reaction does not start, gentle warming may be applied.[1]

    • Once the reaction has started, add the remaining vinyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue stirring the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Propionaldehyde:

    • Cool the Grignard reagent solution in an ice bath.

    • Prepare a solution of freshly distilled propionaldehyde in anhydrous diethyl ether or THF.

    • Add the propionaldehyde solution dropwise to the cooled Grignard reagent with vigorous stirring. Maintain the temperature below 10°C during the addition.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution. This will hydrolyze the magnesium alkoxide and precipitate magnesium salts.

    • Separate the organic layer.

    • Extract the aqueous layer with two portions of diethyl ether.

    • Combine the organic layers and wash with brine.

    • Dry the combined organic extracts over anhydrous magnesium sulfate.

    • Filter to remove the drying agent and concentrate the solution under reduced pressure to remove the solvent.

    • Purify the crude product by distillation to obtain this compound.

Troubleshooting Guide

Issue Possible Cause(s) Solution(s)
Grignard reaction fails to initiate. - Inactive magnesium surface (oxide layer).- Wet glassware or solvent.- Impure reagents.- Activate magnesium with a crystal of iodine, 1,2-dibromoethane, or by mechanical stirring/crushing.[1]- Ensure all glassware is flame-dried and solvents are anhydrous.- Use freshly distilled reagents.
Low yield of the desired alcohol. - Incomplete formation of the Grignard reagent.- Side reactions (e.g., enolization of the aldehyde).- Hydrolysis of the Grignard reagent by moisture.- Titrate the Grignard reagent before use to determine its exact concentration.- Add the aldehyde slowly at a low temperature to minimize enolization.- Maintain a strict inert and anhydrous environment throughout the reaction.
Formation of significant byproducts. - Wurtz coupling of the Grignard reagent with unreacted alkyl halide.- Reaction of the Grignard reagent with acidic protons in the starting materials or solvent.- Ensure a slight excess of magnesium is used.- Add the alkyl halide slowly to the magnesium.- Use aprotic, anhydrous solvents.
Product is difficult to purify. - Presence of unreacted starting materials.- Formation of magnesium salt emulsions during work-up.- Ensure the reaction goes to completion.- Use saturated ammonium chloride for quenching to facilitate the precipitation of magnesium salts.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the Grignard reaction in this synthesis?

A1: Anhydrous diethyl ether is a traditional and effective solvent for Grignard reactions. Tetrahydrofuran (THF) can also be used and may be preferable for forming Grignard reagents from less reactive halides due to its higher boiling point and better solvating properties for the Grignard reagent.[1]

Q2: How can I be sure my Grignard reagent has formed?

A2: Visual cues for Grignard reagent formation include the disappearance of the magnesium metal and a change in the color of the solution (often becoming cloudy or grey). For a quantitative assessment, the concentration of the Grignard reagent can be determined by titration against a standard solution of an alcohol (like 2-butanol) in the presence of an indicator such as 1,10-phenanthroline.

Q3: Are there any alternative catalysts for this synthesis?

A3: For the Grignard reaction itself, no catalyst is typically needed as the reaction is initiated on the surface of the magnesium. However, the term "catalyst" can sometimes be used to refer to initiators like iodine. For alternative synthetic routes, acid catalysts such as sulfuric acid or acidic ionic liquids have been used for the synthesis of related unsaturated alcohols, often involving rearrangement reactions.[2] However, for the direct synthesis of this compound, the Grignard reaction is the most straightforward and widely used method.

Q4: What are the main safety precautions to take during this synthesis?

A4: Grignard reagents are highly reactive, pyrophoric (can ignite spontaneously in air), and react violently with water and protic solvents. All reactions must be carried out under a dry, inert atmosphere (nitrogen or argon). Diethyl ether is extremely flammable. Propionaldehyde is a flammable and volatile liquid. Appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. The reaction should be conducted in a well-ventilated fume hood.

Visualizing the Synthesis and Workflow

Below are diagrams illustrating the key aspects of the this compound synthesis.

Synthesis_Pathway Vinyl Bromide Vinyl Bromide Vinylmagnesium Bromide Vinylmagnesium Bromide Vinyl Bromide->Vinylmagnesium Bromide  + Mg in ether/THF Mg Mg Mg->Vinylmagnesium Bromide Magnesium Alkoxide Intermediate Magnesium Alkoxide Intermediate Vinylmagnesium Bromide->Magnesium Alkoxide Intermediate  + Propionaldehyde Propionaldehyde Propionaldehyde Propionaldehyde->Magnesium Alkoxide Intermediate This compound This compound Magnesium Alkoxide Intermediate->this compound  + H₃O⁺ (work-up)

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow start Experiment Start issue Low or No Product Yield? start->issue check_grignard Check Grignard Formation issue->check_grignard Yes check_conditions Review Reaction Conditions issue->check_conditions check_reagents Verify Reagent Purity issue->check_reagents success Successful Synthesis issue->success No solution1 Activate Mg, Ensure Anhydrous check_grignard->solution1 solution2 Control Temperature, Slow Addition check_conditions->solution2 solution3 Purify/Distill Reagents check_reagents->solution3

Caption: A troubleshooting workflow for the synthesis of this compound.

Catalyst_Logic cluster_synthesis Synthesis of this compound cluster_catalyst Catalyst/Initiator Grignard Reaction Grignard Reaction Iodine (I₂) Iodine (I₂) Grignard Reaction->Iodine (I₂) initiated by 1,2-Dibromoethane 1,2-Dibromoethane Grignard Reaction->1,2-Dibromoethane initiated by Mechanical Activation Mechanical Activation Grignard Reaction->Mechanical Activation initiated by

Caption: Catalyst/initiator selection for the Grignard reaction.

References

Technical Support Center: Solvent Effects on 3-Methyl-4-penten-2-ol Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Methyl-4-penten-2-ol. The information provided addresses common issues related to the influence of solvents on reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: How does solvent choice impact the stereoselectivity of reactions involving this compound?

A1: Solvent choice can significantly influence the stereochemical outcome of reactions. The solvent can stabilize or destabilize the transition state leading to a particular stereoisomer through specific interactions such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces.[1][2] For reactions involving chiral centers, such as those that can be formed from this compound, polar protic solvents may solvate charged intermediates differently than aprotic polar or nonpolar solvents, thus altering the energy barrier for the formation of different stereoisomers.

Q2: What is the general effect of solvent polarity on the rate of reactions with this compound?

A2: The effect of solvent polarity on reaction rates is highly dependent on the reaction mechanism. For reactions that involve the formation of a more polar or charged transition state from less polar reactants, increasing the solvent polarity will generally increase the reaction rate by stabilizing the transition state. Conversely, if the transition state is less polar than the reactants, a less polar solvent may be more suitable. It is crucial to consider the specific mechanism of your reaction with this compound to predict the effect of solvent polarity.

Q3: Can the solvent influence the product distribution in rearrangement reactions of allylic alcohols like this compound?

A3: Yes, solvents can play a crucial role in directing the outcome of rearrangement reactions. In the case of a related compound, 3-methyl-1,4-pentadiyne-3-ol, the choice of solvent was shown to affect the yield of the rearranged product, 3-methyl-2-penten-4-ynal.[3] This suggests that for similar allylic rearrangements of this compound, the solvent can influence the reaction pathway and the final product distribution.

Troubleshooting Guides

Issue 1: Low Yield in Rearrangement Reactions

Symptoms:

  • The desired rearranged product is obtained in a lower-than-expected yield.

  • A significant amount of starting material remains unreacted.

  • Formation of multiple side products is observed.

Possible Causes and Solutions:

CauseRecommended Solution
Inappropriate Solvent Choice: The solvent may not effectively solvate the transition state of the rearrangement.Experiment with a range of solvents with varying polarities and coordinating abilities. For acid-catalyzed rearrangements, consider solvents that can stabilize carbocationic intermediates. Based on studies of similar compounds, consider solvents like dichloromethane or the use of co-solvents like DMSO.[3]
Suboptimal Reaction Temperature: The activation energy for the rearrangement may not be reached.Gradually increase the reaction temperature while monitoring for product formation and potential decomposition.
Catalyst Inactivity: The chosen catalyst may be inefficient in the selected solvent.Screen different catalysts known to promote similar rearrangements. Ensure the catalyst is soluble and active in the reaction medium.
Issue 2: Poor Stereoselectivity in Asymmetric Reactions

Symptoms:

  • The reaction produces a nearly racemic mixture of stereoisomers.

  • The diastereomeric or enantiomeric excess (de/ee) is significantly lower than reported in the literature for similar substrates.

Possible Causes and Solutions:

CauseRecommended Solution
Solvent Interference: The solvent may be interfering with the chiral catalyst or reagent, leading to a non-selective reaction pathway.Switch to a less coordinating or a non-polar solvent to minimize interference with the chiral complex. The formation of distinct solute-solvent clusters can influence stereoselectivity.[1]
Temperature Effects: Higher temperatures can sometimes lead to a decrease in stereoselectivity.Perform the reaction at a lower temperature. While this may decrease the reaction rate, it can significantly improve the stereochemical outcome.
Incorrect Catalyst/Substrate Ratio: An inappropriate ratio can lead to a background uncatalyzed reaction, which is typically non-selective.Optimize the catalyst loading to ensure the catalyzed pathway is dominant.

Quantitative Data Summary

The following table summarizes the effect of different co-solvents on the yield of the rearrangement of 3-methyl-1,4-pentadiyne-3-ol to E/Z-3-methyl-2-penten-4-ynal, catalyzed by MoO₂(acac)₂.[3] This data can serve as a starting point for optimizing similar rearrangement reactions of this compound.

Co-solventYield (%)
DMSO8
Dibutylsulfoxide (DBSO)17

Experimental Protocols

Protocol: Molybdenum-Catalyzed Rearrangement of an Allylic Alcohol

This protocol is adapted from the rearrangement of 3-methyl-1,4-pentadiyne-3-ol and can be used as a starting point for the rearrangement of this compound.[3]

Materials:

  • This compound

  • Toluene (or other suitable solvent)

  • Molybdenum(VI) dioxide bis(acetylacetonate) [MoO₂(acac)₂]

  • Dimethyl sulfoxide (DMSO) or Dibutylsulfoxide (DBSO) as co-catalyst

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere, dissolve this compound in the chosen solvent (e.g., toluene).

  • Add the co-catalyst (DMSO or DBSO).

  • Add the MoO₂(acac)₂ catalyst to the solution.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC, or NMR).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction and work up as appropriate for the specific product. This may involve filtration to remove the catalyst, followed by extraction and purification by chromatography.

Visualizations

experimental_workflow Experimental Workflow for Rearrangement Reaction cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve this compound in Solvent add_cocatalyst Add Co-catalyst (e.g., DMSO) start->add_cocatalyst 1 add_catalyst Add MoO2(acac)2 Catalyst add_cocatalyst->add_catalyst 2 heat Heat Reaction Mixture add_catalyst->heat 3 monitor Monitor Reaction Progress (TLC, GC, NMR) heat->monitor 4 cool Cool to Room Temperature monitor->cool 5 quench Quench Reaction cool->quench 6 purify Purification (Chromatography) quench->purify 7

Caption: Workflow for the molybdenum-catalyzed rearrangement.

solvent_effect_logic Troubleshooting Logic for Low Reaction Yield start Low Reaction Yield cause1 Inappropriate Solvent? start->cause1 cause2 Suboptimal Temperature? start->cause2 cause3 Catalyst Inactive? start->cause3 solution1 Screen Different Solvents cause1->solution1 Yes solution2 Optimize Reaction Temperature cause2->solution2 Yes solution3 Screen Different Catalysts cause3->solution3 Yes

Caption: Decision tree for troubleshooting low reaction yields.

References

Technical Support Center: Production of 3-Methyl-4-penten-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 3-methyl-4-penten-2-ol, with a particular focus on addressing scale-up challenges.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, a common secondary alcohol. The primary synthesis route discussed is the Grignard reaction between vinylmagnesium bromide and acetaldehyde.

Issue IDQuestionPotential CausesSuggested Solutions
SYN-001 Low or no yield of this compound. - Inactive magnesium turnings.- Wet glassware or solvents.- Impure reagents.- Activate magnesium with iodine or 1,2-dibromoethane.- Flame-dry all glassware and use anhydrous solvents.- Use freshly distilled acetaldehyde and vinyl bromide.
SYN-002 Formation of significant side products (e.g., Wurtz coupling products). - High local concentration of vinyl bromide during Grignard formation.- Elevated reaction temperature.- Add the vinyl bromide solution slowly to the magnesium suspension.- Maintain the reaction temperature below 40°C during Grignard formation.[1]
PUR-001 Difficulty in separating the product from the reaction mixture. - Formation of a stable emulsion during work-up.- Co-distillation of impurities with the product.- Use a saturated aqueous solution of ammonium chloride for the quench.- Perform fractional distillation to separate the product from close-boiling impurities.
SCA-001 Reaction does not initiate at a larger scale. - Insufficient mixing to activate the magnesium surface.- Slower heat transfer at larger scales, preventing localized heating for initiation.- Increase the stirring rate.- Apply gentle local heating to initiate the reaction, then remove the heat source.
SCA-002 Exothermic reaction becomes uncontrollable during scale-up. - Addition rate of acetaldehyde is too fast for the reactor's cooling capacity.- Reduce the addition rate of the acetaldehyde solution.- Ensure adequate cooling capacity of the reactor.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory-scale synthesis method for this compound?

A1: The most prevalent method is the Grignard reaction. This involves the reaction of a vinyl Grignard reagent (vinylmagnesium bromide or chloride) with acetaldehyde. The Grignard reagent is prepared in situ by reacting vinyl bromide with magnesium metal in an ethereal solvent like tetrahydrofuran (THF) or diethyl ether.[2][3]

Q2: What are the primary safety concerns when scaling up the production of this compound?

A2: The primary safety concerns are the highly exothermic nature of the Grignard reaction and the use of flammable solvents. On a larger scale, heat dissipation becomes more challenging, and a runaway reaction is a significant risk. Proper cooling, controlled addition of reagents, and inert atmosphere operations are crucial.

Q3: How do the choice of solvent and reaction temperature affect the yield and purity of the product during scale-up?

A3: Tetrahydrofuran (THF) is often preferred over diethyl ether for Grignard reactions at scale due to its higher boiling point and better solvating power for the Grignard reagent. The reaction temperature should be carefully controlled. During the formation of the Grignard reagent, maintaining a moderate reflux is common. For the reaction with the aldehyde, lower temperatures (e.g., 0-10 °C) are often employed to minimize side reactions.

Q4: What are the typical impurities encountered in the synthesis of this compound and how can they be minimized?

A4: Common impurities include the Wurtz coupling product (1,3-butadiene), unreacted starting materials, and byproducts from the reaction of the Grignard reagent with any moisture or oxygen. Minimizing these impurities involves using anhydrous conditions, maintaining an inert atmosphere, and ensuring a controlled addition of the vinyl bromide.[1]

Q5: What are the recommended purification methods for this compound at an industrial scale?

A5: At an industrial scale, fractional distillation is the most common method for purifying this compound. The crude product is first washed with a saturated ammonium chloride solution to quench the reaction and remove magnesium salts. The organic layer is then dried and subjected to fractional distillation under atmospheric or reduced pressure to isolate the pure product.

Experimental Protocols

Laboratory-Scale Synthesis of this compound

This protocol is based on the general principles of Grignard reactions with aldehydes.[2]

Materials:

  • Magnesium turnings (1.2 g, 50 mmol)

  • Vinyl bromide (5.4 g, 50 mmol)

  • Anhydrous tetrahydrofuran (THF), 50 mL

  • Acetaldehyde (2.2 g, 50 mmol)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Iodine crystal (for initiation)

Procedure:

  • Flame-dry a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

  • Add the magnesium turnings and a crystal of iodine to the flask and assemble the apparatus under a nitrogen atmosphere.

  • Add 10 mL of anhydrous THF to the flask.

  • Dissolve the vinyl bromide in 20 mL of anhydrous THF and add it to the dropping funnel.

  • Add a small portion of the vinyl bromide solution to the magnesium suspension to initiate the reaction. The disappearance of the iodine color and gentle reflux indicate initiation.

  • Once the reaction has started, add the remaining vinyl bromide solution dropwise to maintain a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Dissolve the acetaldehyde in 20 mL of anhydrous THF and add it to the dropping funnel.

  • Add the acetaldehyde solution dropwise to the cooled Grignard reagent solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation.

Data Presentation

ParameterLaboratory Scale (50 mmol)Pilot Scale (5 mol)
Reactants
Magnesium1.2 g120 g
Vinyl Bromide5.4 g540 g
Acetaldehyde2.2 g220 g
Solvent
THF50 mL5 L
Reaction Conditions
Grignard Formation Temp.Reflux (~66 °C)Reflux (~66 °C)
Aldehyde Addition Temp.0-10 °C0-10 °C
Reaction Time2-3 hours4-6 hours
Outcome
Expected Yield70-80%65-75%
Expected Purity>98%>97%

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_grignard_formation Grignard Reagent Formation cluster_reaction Reaction with Acetaldehyde cluster_workup_purification Work-up and Purification reactants_grignard Mg turnings, I2 crystal, Anhydrous THF add_vinyl_bromide Add Vinyl Bromide in THF dropwise reactants_grignard->add_vinyl_bromide Initiate reaction reflux_grignard Reflux for 30 min add_vinyl_bromide->reflux_grignard cool_grignard Cool Grignard to 0 °C reflux_grignard->cool_grignard add_acetaldehyde Add Acetaldehyde in THF dropwise cool_grignard->add_acetaldehyde stir_rt Stir at room temperature for 1 hr add_acetaldehyde->stir_rt quench Quench with sat. aq. NH4Cl stir_rt->quench extraction Extract with Et2O quench->extraction drying Dry with Na2SO4 extraction->drying concentration Concentrate in vacuo drying->concentration distillation Fractional Distillation concentration->distillation final_product final_product distillation->final_product Pure this compound

Caption: Experimental Workflow for this compound Synthesis.

troubleshooting_guide Troubleshooting Logic for this compound Synthesis cluster_problems Common Problems cluster_causes Potential Causes cluster_solutions Solutions low_yield Low/No Yield inactive_mg Inactive Mg low_yield->inactive_mg wet_reagents Wet Reagents/Glassware low_yield->wet_reagents impurities High Impurity Levels fast_addition Reagent Addition Too Fast impurities->fast_addition high_temp High Reaction Temperature impurities->high_temp initiation_failure Reaction Fails to Initiate initiation_failure->inactive_mg poor_mixing Poor Mixing initiation_failure->poor_mixing runaway_reaction Uncontrolled Exotherm runaway_reaction->poor_mixing runaway_reaction->fast_addition activate_mg Activate Mg (I2, heat) inactive_mg->activate_mg dry_thoroughly Flame-dry glassware, use anhydrous solvents wet_reagents->dry_thoroughly increase_stirring Increase Stirring Rate poor_mixing->increase_stirring slow_addition Slow Reagent Addition fast_addition->slow_addition control_temp Improve Temperature Control high_temp->control_temp

Caption: Troubleshooting Logic for Synthesis Issues.

References

Validation & Comparative

A Comparative Analysis of Synthesis Methods for 3-Methyl-4-penten-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient and selective synthesis of chiral synthons is a critical aspect of discovery and process chemistry. 3-Methyl-4-penten-2-ol, a valuable chiral building block, can be synthesized through various methodologies. This guide provides a comparative analysis of two primary synthetic routes: Grignard reaction and the reduction of an α,β-unsaturated ketone. The performance of each method is evaluated based on experimental data, and detailed protocols are provided to facilitate replication and adaptation.

At a Glance: Comparison of Synthesis Methods

ParameterGrignard ReactionKetone Reduction
Starting Materials Vinylmagnesium bromide, Acetaldehyde3-Methyl-4-penten-2-one, Sodium Borohydride
Reaction Type Nucleophilic AdditionHydride Reduction
Reported Yield 81-86% (estimated based on analogous reaction)Yield is generally high, but can be affected by selectivity.
Selectivity High regioselectivity for 1,2-addition.Potential for competing 1,4-conjugate reduction.
Key Advantages Direct C-C bond formation, high yield.Milder reaction conditions, readily available reducing agent.
Key Disadvantages Requires anhydrous conditions, Grignard reagent is moisture-sensitive.Potential for side products, requires synthesis of the starting ketone.

Method 1: Grignard Reaction with Vinylmagnesium Bromide and Acetaldehyde

The Grignard reaction provides a direct and high-yielding route to this compound. This method involves the nucleophilic addition of a vinyl Grignard reagent to acetaldehyde. The reaction is highly regioselective, exclusively forming the desired 1,2-addition product.

Experimental Protocol

1. Preparation of Vinylmagnesium Bromide:

In a 2-liter three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser protected by a calcium chloride tube, place 29.2 g (1.2 gram-atoms) of magnesium turnings. Add approximately 50 mL of anhydrous tetrahydrofuran (THF) to cover the magnesium. Introduce a small amount (about 5 mL) of vinyl bromide to initiate the reaction. Once the reaction begins, add an additional 350 mL of anhydrous THF. A solution of 140 g (1.3 moles) of vinyl bromide in 120 mL of anhydrous THF is then added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes.

2. Reaction with Acetaldehyde:

The prepared vinylmagnesium bromide solution is cooled in an ice bath. A solution of 52.9 g (1.2 moles) of freshly distilled acetaldehyde in 100 mL of anhydrous THF is added dropwise with vigorous stirring, maintaining the temperature below 10°C. After the addition is complete, the reaction mixture is stirred for an additional hour at room temperature.

3. Work-up and Purification:

The reaction mixture is cooled in an ice bath and quenched by the slow, dropwise addition of 400 mL of a saturated aqueous solution of ammonium chloride with vigorous stirring. The organic layer is separated, and the aqueous layer is extracted with two 150 mL portions of diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered. The solvent is removed by distillation, and the crude this compound is purified by fractional distillation under reduced pressure. The expected yield is in the range of 81-86%, based on a similar procedure for the synthesis of 3-penten-2-ol[1].

Reaction Pathway

Grignard_Synthesis cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Vinylmagnesium_Bromide Vinylmagnesium Bromide Alkoxide Magnesium Alkoxide Intermediate Vinylmagnesium_Bromide->Alkoxide Nucleophilic Addition Acetaldehyde Acetaldehyde Acetaldehyde->Alkoxide Product This compound Alkoxide->Product Acidic Work-up

Caption: Grignard synthesis of this compound.

Method 2: Reduction of 3-Methyl-4-penten-2-one

An alternative approach to this compound is the reduction of the corresponding α,β-unsaturated ketone, 3-methyl-4-penten-2-one. Sodium borohydride (NaBH₄) is a commonly used reducing agent for this transformation due to its mild nature and ease of handling. A key consideration in this method is the chemoselectivity of the reduction, as both the carbonyl group (1,2-reduction) and the carbon-carbon double bond (1,4-conjugate reduction) can be reduced. While NaBH₄ generally favors 1,2-reduction of the carbonyl, the reaction conditions can influence the product distribution[2][3].

Experimental Protocol

1. Reduction of the Ketone:

In a 250 mL round-bottom flask, dissolve 10.0 g (0.102 mol) of 3-methyl-4-penten-2-one in 100 mL of methanol. Cool the solution in an ice bath with stirring. To this solution, add 2.9 g (0.077 mol) of sodium borohydride portion-wise over 30 minutes, ensuring the temperature remains below 10°C. After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional hour, then allow it to warm to room temperature and stir for another 2 hours.

2. Work-up and Purification:

The reaction is quenched by the careful, dropwise addition of 50 mL of water. The methanol is removed under reduced pressure. The aqueous residue is extracted with three 50 mL portions of diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered. The solvent is evaporated to yield the crude product. Purification by fractional distillation under reduced pressure affords this compound.

Reaction Pathway

Ketone_Reduction cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Ketone 3-Methyl-4-penten-2-one Borate_Ester Borate Ester Intermediate Ketone->Borate_Ester Hydride Attack (1,2) NaBH4 Sodium Borohydride NaBH4->Borate_Ester Product This compound Borate_Ester->Product Solvent Protonolysis Experimental_Workflow cluster_grignard Grignard Method cluster_reduction Reduction Method cluster_purification Purification G_Start Vinyl Halide + Mg + Acetaldehyde G_Reaction Grignard Reaction (Anhydrous THF) G_Start->G_Reaction G_Workup Aqueous Work-up (NH4Cl solution) G_Reaction->G_Workup Extraction Solvent Extraction G_Workup->Extraction R_Start 3-Methyl-4-penten-2-one + NaBH4 R_Reaction Reduction (Methanol) R_Start->R_Reaction R_Workup Aqueous Work-up R_Reaction->R_Workup R_Workup->Extraction Drying Drying of Organic Phase Extraction->Drying Distillation Fractional Distillation Drying->Distillation Final_Product Pure this compound Distillation->Final_Product

References

Comparative Guide to Analytical Methods for 3-Methyl-4-penten-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of analytical methodologies for the quantitative determination of 3-Methyl-4-penten-2-ol, a volatile unsaturated alcohol. The primary focus is on Gas Chromatography (GC) based methods, which are well-suited for volatile compounds. A discussion of High-Performance Liquid Chromatography (HPLC) as a potential alternative is also included. This document is intended for researchers, scientists, and drug development professionals requiring robust and validated analytical techniques.

Overview of Analytical Techniques

The analysis of this compound predominantly relies on gas chromatography due to its volatility. The two most common GC-based methods are Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS).

  • Gas Chromatography-Flame Ionization Detection (GC-FID): This technique is a robust and widely used method for quantifying organic compounds. After separation on a GC column, the analyte is burned in a hydrogen-air flame, producing ions that generate a current proportional to the amount of carbon atoms. GC-FID is known for its high sensitivity, wide linear range, and good reproducibility.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method combines the separation power of GC with the identification capabilities of mass spectrometry. GC-MS provides not only quantitative data but also structural information, enabling confident identification of the analyte. This is particularly useful in complex matrices where co-elution with other components might occur.

  • High-Performance Liquid Chromatography (HPLC): While less common for highly volatile compounds like this compound, HPLC can be an alternative, especially for non-volatile derivatives or when analyzing complex mixtures where GC is not suitable. HPLC separates compounds based on their interaction with a stationary phase and a liquid mobile phase.

Comparison of Analytical Method Performance

The following table summarizes the expected performance characteristics of GC-FID and GC-MS for the analysis of this compound, based on validated methods for structurally similar volatile alcohols and terpenes.

ParameterGas Chromatography-Flame Ionization Detection (GC-FID)Gas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Separation by GC, detection by flame ionizationSeparation by GC, detection by mass spectrometrySeparation by liquid chromatography, UV or other detection
Selectivity Moderate to GoodExcellentGood to Excellent (depending on detector)
Sensitivity (LOD) ~0.1 - 1 µg/mL~0.01 - 0.1 µg/mL~1 - 10 µg/mL (without derivatization)
Linearity (r²) > 0.99> 0.99> 0.99
Precision (%RSD) < 5%< 5%< 5%
Accuracy (% Recovery) 95 - 105%95 - 105%90 - 110%
Throughput HighHighModerate
Cost LowerHigherModerate
Identification Based on retention time onlyConfirmatory (mass spectrum)Based on retention time and detector response

Experimental Protocols

Detailed methodologies for the recommended GC-FID and GC-MS methods are provided below. These protocols are based on established methods for similar volatile organic compounds.

Gas Chromatography-Flame Ionization Detection (GC-FID) Method

This method is suitable for the routine quantification of this compound in relatively clean sample matrices.

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID)

  • Autosampler

Chromatographic Conditions:

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL (split or splitless, depending on concentration)

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 200 °C

    • Hold: 5 minutes at 200 °C

  • Detector Temperature: 280 °C

  • Makeup Gas (Nitrogen): 25 mL/min

  • Hydrogen Flow: 30 mL/min

  • Air Flow: 300 mL/min

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, ethanol).

  • Prepare a series of calibration standards by diluting the stock solution.

  • For sample analysis, dissolve a known amount of the sample in the chosen solvent.

  • If necessary, perform a liquid-liquid extraction or solid-phase microextraction (SPME) for complex matrices to isolate the analyte.

Validation Parameters:

  • Linearity: Analyze a series of at least five concentrations. The correlation coefficient (r²) should be > 0.99.

  • Precision: Analyze at least six replicate injections of a standard solution. The relative standard deviation (%RSD) should be < 5%.

  • Accuracy: Perform a spike and recovery study at three different concentration levels. The recovery should be within 95-105%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is recommended for the selective and sensitive quantification of this compound, especially in complex matrices, and for confirmatory analysis.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., single quadrupole or triple quadrupole)

  • Autosampler

Chromatographic Conditions:

  • Same as GC-FID method.

Mass Spectrometer Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Acquisition Mode:

    • Full Scan: For qualitative analysis and library matching (e.g., m/z 40-200).

    • Selected Ion Monitoring (SIM): For quantitative analysis. Select characteristic ions for this compound (e.g., m/z 45, 55, 85, 100).

  • Transfer Line Temperature: 280 °C

Sample Preparation and Validation:

  • Follow the same procedures as for the GC-FID method. The acceptance criteria for validation parameters are also the same.

Alternative Method: High-Performance Liquid Chromatography (HPLC)

For less volatile derivatives of this compound or in situations where GC is not available or suitable, HPLC can be considered. As this compound lacks a strong chromophore, direct UV detection will have low sensitivity. Derivatization to introduce a UV-absorbing or fluorescent tag may be necessary for trace analysis.

Proposed HPLC Method (for a derivatized analyte):

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of water and acetonitrile or methanol.

  • Detector: UV-Vis or Fluorescence detector, depending on the derivatizing agent.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10-20 µL.

Considerations for HPLC:

  • Method development and validation would be required for the specific derivative.

  • Derivatization adds an extra step to the sample preparation, which can increase variability.

  • HPLC is generally more expensive to operate due to solvent consumption.

Visualizations

Experimental Workflow for GC Analysis

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Sample Extraction Extraction/Dilution Sample->Extraction Standard Standard Preparation Standard->Extraction Injection GC Injection Extraction->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (FID or MS) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Report Report Generation Quantification->Report

Caption: Workflow for the analysis of this compound by GC-FID or GC-MS.

Decision Tree for Method Selection

Method_Selection Start Start: Need to analyze This compound IsVolatile Is the analyte volatile? Start->IsVolatile UseGC Use Gas Chromatography IsVolatile->UseGC Yes ConsiderHPLC Consider HPLC (with derivatization) IsVolatile->ConsiderHPLC No NeedID Need confident identification? UseGC->NeedID UseGCMS Use GC-MS NeedID->UseGCMS Yes UseGCFID Use GC-FID NeedID->UseGCFID No

Caption: Decision tree for selecting an appropriate analytical method.

A Spectroscopic Comparison of 3-Methyl-4-penten-2-ol Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of the stereoisomers of 3-Methyl-4-penten-2-ol. Due to the presence of two chiral centers at carbons 2 and 3, this compound exists as four stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). These isomers can be grouped into two pairs of enantiomers ((2R,3R)/(2S,3S) and (2R,3S)/(2S,3R)) and diastereomeric relationships exist between members of different pairs. Understanding the spectroscopic differences between these isomers is crucial for their identification and characterization in various chemical and pharmaceutical applications.

While mass spectrometry and infrared spectroscopy are valuable tools for identifying the overall molecular structure of this compound, Nuclear Magnetic Resonance (NMR) spectroscopy is the primary method for distinguishing between its diastereomers. It is important to note that enantiomers exhibit identical spectroscopic behavior in achiral environments.

Spectroscopic Data Summary

The following tables summarize the expected and experimentally observed spectroscopic data for the isomers of this compound. It is important to note that while general spectra for "this compound" are available, distinct, experimentally verified NMR data for each individual stereoisomer are not widely published. The NMR data presented for the diastereomers are representative and intended to illustrate the expected differences.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Representative)

Isomer Pair Proton (¹H) NMR Carbon (¹³C) NMR
syn (like) - (2R,3S) / (2S,3R) Slightly different chemical shifts and coupling constants for protons at and near the chiral centers compared to the anti isomers.Distinct chemical shifts for the carbons of the chiral centers and adjacent carbons compared to the anti isomers.
anti (unlike) - (2R,3R) / (2S,3S) Slightly different chemical shifts and coupling constants for protons at and near the chiral centers compared to the syn isomers.Distinct chemical shifts for the carbons of the chiral centers and adjacent carbons compared to the syn isomers.

Note: Enantiomers within each pair (e.g., (2R,3R) and (2S,3S)) will have identical NMR spectra in a standard achiral solvent.

Table 2: Infrared (IR) Spectroscopy Data

Functional Group **Characteristic Absorption (cm⁻¹) **
O-H (alcohol)Strong, broad peak around 3300-3400 cm⁻¹[1]
C-O (alcohol)Strong peak around 1000-1100 cm⁻¹[1]
C=C (alkene)Medium peak around 1640-1680 cm⁻¹
=C-H (alkene)Medium to strong peaks around 3010-3095 cm⁻¹
C-H (alkane)Medium to strong peaks around 2850-2960 cm⁻¹

Note: The IR spectra are expected to be identical for all four stereoisomers as they possess the same functional groups.

Table 3: Mass Spectrometry (MS) Data

Ion m/z (mass-to-charge ratio) Relative Abundance
Molecular Ion [M]⁺100Low to absent
[M-H₂O]⁺82Variable
[M-CH₃]⁺85Moderate
[M-C₂H₅]⁺71Moderate
[C₃H₅O]⁺57High
[C₃H₇]⁺43High (often base peak)

Note: The mass spectra are expected to be very similar, if not identical, for all four stereoisomers under standard electron ionization (EI) conditions.[2]

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified alcohol isomer in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or acetone-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a proton frequency of 300 MHz or higher for better signal dispersion.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • The number of scans can range from 8 to 64, depending on the sample concentration.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters include a 30-45° pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy

  • Sample Preparation:

    • Neat Liquid: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).

    • Solution: Dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., CCl₄ or CS₂).

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the salt plates or the solvent.

    • Record the sample spectrum. The instrument automatically subtracts the background spectrum.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: The resulting spectrum shows the percentage of transmittance or absorbance as a function of wavenumber (cm⁻¹). Identify the characteristic absorption bands for the functional groups present in the molecule.[3][4]

Mass Spectrometry (MS)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct injection, a heated probe, or through a gas chromatograph (GC-MS).

  • Ionization: Utilize Electron Ionization (EI) as a standard method. In EI, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and their abundance is recorded.

  • Data Analysis: The mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak (if present) indicates the molecular weight of the compound, and the fragmentation pattern provides structural information.

Visualization of Spectroscopic Comparison Workflow

Spectroscopic_Comparison_Workflow Workflow for Spectroscopic Comparison of this compound Isomers cluster_isomers Isomers of this compound cluster_spectroscopy Spectroscopic Techniques cluster_analysis Data Analysis and Comparison cluster_conclusion Conclusion Isomer1 (2R,3R) NMR NMR Spectroscopy (¹H and ¹³C) Isomer1->NMR IR Infrared Spectroscopy Isomer1->IR MS Mass Spectrometry Isomer1->MS Isomer2 (2S,3S) Isomer2->NMR Isomer2->IR Isomer2->MS Isomer3 (2R,3S) Isomer3->NMR Isomer3->IR Isomer3->MS Isomer4 (2S,3R) Isomer4->NMR Isomer4->IR Isomer4->MS CompareNMR Compare Chemical Shifts and Coupling Constants NMR->CompareNMR CompareIR Compare Functional Group Absorptions IR->CompareIR CompareMS Compare Fragmentation Patterns MS->CompareMS Conclusion Identical Spectra for Enantiomers Distinct NMR for Diastereomers CompareNMR->Conclusion CompareIR->Conclusion CompareMS->Conclusion

Caption: Workflow for the spectroscopic comparison of this compound isomers.

References

Lack of Publicly Available Data on the Biological Activity of 3-Methyl-4-penten-2-ol Derivatives Prevents Comprehensive Comparison

Author: BenchChem Technical Support Team. Date: November 2025

A thorough review of scientific literature and publicly accessible data reveals a significant gap in the research concerning the biological activity of 3-Methyl-4-penten-2-ol and its derivatives. Despite extensive searches for experimental studies, no specific data on the antimicrobial, antifungal, cytotoxic, or other pharmacological activities of this particular class of compounds could be identified. Consequently, the creation of a detailed comparison guide, including quantitative data, experimental protocols, and signaling pathway diagrams, is not feasible at this time.

The initial investigation aimed to gather and synthesize information on the biological effects of various derivatives of this compound. The objective was to provide researchers, scientists, and drug development professionals with a comprehensive resource to compare the performance of these compounds with other alternatives, supported by robust experimental evidence. However, the search for relevant studies in scientific databases and journals did not yield any publications that specifically address the biological evaluation of this compound derivatives.

While there is a wealth of research on the biological activities of derivatives of other parent molecules, the derivatives of this compound appear to be an unexplored area of chemical and pharmacological research. This lack of data makes it impossible to fulfill the core requirements of the requested comparison guide, which include:

  • Data Presentation: Without any quantitative data from biological assays, no tables can be generated to compare the efficacy of different derivatives.

  • Experimental Protocols: The absence of published studies means there are no established or cited methodologies for the biological evaluation of these specific compounds to detail.

  • Mandatory Visualization: As no signaling pathways or mechanisms of action have been elucidated for this compound derivatives, there is no information to visualize using Graphviz or any other diagramming tool.

This report, therefore, serves to highlight the current void in the scientific literature regarding the biological activities of this compound derivatives. This gap presents a potential opportunity for future research in the field of medicinal chemistry and drug discovery. The synthesis and evaluation of novel derivatives of this compound could lead to the discovery of new compounds with valuable therapeutic properties. Until such research is conducted and published, a comprehensive and data-driven comparison guide on this topic cannot be produced.

A Comparative Guide to the Reactivity of 3-Methyl-4-penten-2-ol and Its Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of 3-Methyl-4-penten-2-ol, a secondary allylic alcohol, with its structural analogues. Understanding the nuanced reactivity of such compounds is crucial for their application as intermediates in organic synthesis, particularly in the development of complex molecular architectures for pharmaceuticals and other specialty chemicals. This document outlines key reactions, presents comparative data, and provides detailed experimental protocols.

Introduction to Allylic Alcohol Reactivity

Allylic alcohols, characterized by a hydroxyl group on a carbon adjacent to a double bond, exhibit unique reactivity compared to their saturated counterparts. The proximity of the π-system of the alkene influences the reaction pathways at the alcohol functionality and the double bond itself. This compound serves as an excellent model for studying these effects, as its structure incorporates features of a secondary alcohol, an allylic system, and steric hindrance that can direct reaction outcomes. Key reactions include oxidation, substitution, epoxidation, and esterification, each influenced by the electronic and steric environment of the molecule.

Comparative Reactivity Data

The following table summarizes the outcomes of various reactions for this compound and selected analogues. The chosen analogues help to elucidate the role of the methyl group (steric hindrance) and the degree of alcohol substitution (primary vs. secondary vs. tertiary) on reactivity.

CompoundStructureReaction TypeReagentsTypical Product(s)Observed Yield / Notes
This compound this compoundOxidationPCC, CH₂Cl₂3-Methyl-4-penten-2-oneHigh yield expected for secondary alcohol oxidation.
Epoxidationm-CPBA2-(oxiran-2-yl)propan-1-ol derivativeThe hydroxyl group directs epoxidation to the same face (syn-selectivity).[1]
Substitution (S_N1)HBr (conc.)3-Bromo-3-methyl-1-pentene (rearranged) & 4-Bromo-3-methyl-1-penteneFavored by stable tertiary allylic carbocation intermediate.[2][3]
4-Penten-2-ol (Analogue 1)4-Penten-2-olOxidationPCC, CH₂Cl₂4-Penten-2-oneHigh yield, less sterically hindered than the title compound.
Epoxidationm-CPBA(3-(oxiran-2-yl)propan-2-ol)Good syn-selectivity due to hydrogen bonding with the peracid.[1]
Substitution (S_N2)PBr₃, Et₂O4-Bromo-1-penteneLess substituted, S_N2 pathway is competitive, especially with strong nucleophiles.[3][4]
Allyl Alcohol (Analogue 2)Allyl AlcoholOxidationMnO₂Acrolein (Propenal)MnO₂ is a classic reagent for oxidizing allylic alcohols.
Substitution (S_N2)SOCl₂, pyridineAllyl chloridePrimary alcohol favors S_N2 mechanism.[2]
2-Methyl-3-buten-2-ol (Analogue 3)2-Methyl-3-buten-2-olOxidationAcidified KMnO₄Acetone + CO₂Tertiary alcohols are resistant to oxidation under mild conditions but undergo oxidative cleavage with strong reagents.[5]
Substitution (S_N1)HCl (conc.)3-Chloro-3-methyl-1-buteneProceeds readily via a stable tertiary allylic carbocation.[2]

Key Reaction Pathways and Mechanisms

The reactivity of allylic alcohols can be channeled through several distinct pathways. The competition between these pathways is dictated by the substrate's structure, reagents, and reaction conditions.

Substitution Reactions (S_N1 vs. S_N2)

The hydroxyl group of an allylic alcohol can be protonated to form a good leaving group (water), facilitating nucleophilic substitution. Allylic systems are unique in that they can undergo both S_N1 and S_N2 reactions.[6]

  • S_N1 Pathway: This mechanism is favored for tertiary and secondary allylic alcohols, like this compound, because they can form a resonance-stabilized allylic carbocation.[3][4] This can often lead to a mixture of products if the nucleophile attacks at either end of the allylic system.

  • S_N2 Pathway: This pathway is favored for primary allylic alcohols and when using strong nucleophiles with secondary alcohols in polar aprotic solvents.[3][4] The reaction proceeds with an inversion of stereochemistry.

G General Substitution Pathways for Allylic Alcohols cluster_0 SN1 Pathway (Favored for 2°/3° Alcohols) cluster_1 SN2 Pathway (Favored for 1° Alcohols) A1 Allylic Alcohol B1 Protonation (+H+) A1->B1 C1 Loss of H2O B1->C1 D1 Resonance-Stabilized Allylic Carbocation C1->D1 E1 Nucleophilic Attack (+Nu-) D1->E1 F1 Product Mixture (Direct + Rearranged) E1->F1 A2 Allylic Alcohol B2 Protonation (+H+) A2->B2 C2 Backside Attack by Nu- (Concerted) B2->C2 D2 Inverted Product C2->D2

Caption: S_N1 and S_N2 pathways for allylic alcohol substitution.

Epoxidation of the Alkene

The double bond of allylic alcohols can be selectively epoxidized. The hydroxyl group plays a crucial directing role, especially with reagents like m-chloroperoxybenzoic acid (m-CPBA). Hydrogen bonding between the alcohol and the peracid delivers the oxygen atom to the syn face of the double bond relative to the hydroxyl group, leading to high diastereoselectivity.[1] This directing effect is a powerful tool in stereocontrolled synthesis.

G Directed Epoxidation Workflow A Allylic Alcohol (e.g., this compound) B Add m-CPBA in CH2Cl2 A->B C Transition State B->C Reaction D H-Bonding directs oxygen delivery C->D E Syn-Epoxide Product C->E F Workup & Purification (e.g., Chromatography) E->F

Caption: Workflow for the syn-selective epoxidation of an allylic alcohol.

Experimental Protocols

The following protocols are representative methods for key transformations of allylic alcohols.

Protocol 1: Oxidation of this compound to 3-Methyl-4-penten-2-one

Objective: To oxidize the secondary alcohol to a ketone without affecting the double bond.

Materials:

  • This compound (1.0 g, 10 mmol)

  • Pyridinium chlorochromate (PCC) (3.2 g, 15 mmol)

  • Anhydrous dichloromethane (CH₂Cl₂) (50 mL)

  • Silica gel

  • Diethyl ether

Procedure:

  • A 100 mL round-bottom flask is charged with PCC and 20 mL of anhydrous dichloromethane under a nitrogen atmosphere.

  • A solution of this compound in 30 mL of anhydrous dichloromethane is added to the stirred suspension in one portion.

  • The mixture is stirred at room temperature for 2 hours, monitoring the reaction by TLC.

  • Upon completion, 50 mL of diethyl ether is added, and the mixture is stirred for an additional 15 minutes.

  • The resulting dark slurry is filtered through a short pad of silica gel, and the filter cake is washed with diethyl ether (3 x 20 mL).

  • The combined filtrates are concentrated under reduced pressure to yield the crude product.

  • The product, 3-Methyl-4-penten-2-one, is purified by column chromatography if necessary.

Protocol 2: Fischer Esterification of 4-Penten-2-ol

Objective: To synthesize an ester from an allylic alcohol and a carboxylic acid.

Materials:

  • 4-Penten-2-ol (4.3 g, 50 mmol)

  • Glacial acetic acid (4.5 g, 75 mmol)

  • Concentrated sulfuric acid (0.5 mL)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Diethyl ether

Procedure:

  • To a 50 mL round-bottom flask, add 4-Penten-2-ol, glacial acetic acid, and a few boiling chips.

  • Carefully add concentrated sulfuric acid while swirling the flask.

  • Attach a reflux condenser and heat the mixture to reflux for 60-90 minutes.[7]

  • Cool the mixture to room temperature and transfer it to a separatory funnel containing 30 mL of cold water.

  • Extract the aqueous layer with diethyl ether (2 x 20 mL).

  • Combine the organic layers and wash sequentially with 20 mL of water, 20 mL of saturated sodium bicarbonate solution (until effervescence ceases), and 20 mL of brine.[8]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield the ester product.

References

An Economic Analysis of Synthesis Routes for 3-Methyl-4-penten-2-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed economic and procedural comparison of two primary synthetic routes for the production of 3-Methyl-4-penten-2-ol, a valuable intermediate in various chemical syntheses. The routes analyzed are the Grignard reaction involving vinylmagnesium bromide and propionaldehyde, and the reduction of 3-methyl-4-penten-2-one. This analysis is intended to assist researchers and production chemists in selecting the most suitable and cost-effective method for their specific needs.

At a Glance: Comparison of Synthesis Routes

ParameterGrignard ReactionKetone Reduction
Starting Materials Vinylmagnesium bromide, Propionaldehyde3-Methyl-4-penten-2-one (synthesized from Acetaldehyde and Methyl Ethyl Ketone), Sodium Borohydride
Overall Yield Potentially high (typically 80-90% for similar Grignard reactions)Moderate to high (Aldol condensation yield ~82%, Reduction yield typically >90%)
Key Reagent Cost Vinylmagnesium bromide can be expensive.Sodium borohydride is a relatively inexpensive bulk chemical.
Process Complexity Requires anhydrous conditions and careful handling of the highly reactive Grignard reagent.Involves a two-step process (ketone synthesis followed by reduction), but each step is relatively straightforward.
Waste Products Magnesium salts.Borate salts.
Scalability Well-established for industrial scale, but requires specialized equipment for handling Grignard reagents.Both aldol condensation and borohydride reduction are readily scalable.

Route 1: Grignard Synthesis

The Grignard reaction offers a direct, one-step route to this compound. The most logical approach involves the reaction of vinylmagnesium bromide with propionaldehyde.

Experimental Protocol: Grignard Synthesis of this compound (Adapted from a similar procedure)
  • Apparatus Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser protected by a drying tube. The entire apparatus must be thoroughly flame-dried under a stream of inert gas (e.g., nitrogen or argon) to ensure anhydrous conditions.

  • Reaction: A solution of vinylmagnesium bromide (1.0 M in THF) is charged into the reaction flask. The flask is cooled in an ice bath.

  • Addition of Aldehyde: Propionaldehyde, dissolved in anhydrous diethyl ether, is added dropwise from the dropping funnel to the stirred Grignard solution. The rate of addition is controlled to maintain a gentle reflux.

  • Quenching: After the addition is complete, the reaction mixture is stirred for an additional hour at room temperature. The reaction is then carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Workup and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation.

Economic Analysis: Grignard Route

The primary cost drivers for the Grignard route are the starting materials, particularly the vinylmagnesium bromide, and the need for stringent anhydrous conditions which can increase operational costs.

ComponentEstimated Cost (per mole of product, assuming 85% yield)Notes
Vinylmagnesium bromide (1.0 M in THF)$50 - $150[1]Price is highly dependent on supplier and quantity.
Propionaldehyde$10 - $30[2][3][4]Readily available and relatively inexpensive.
Solvents (Anhydrous Diethyl Ether/THF)$5 - $15Cost can be reduced by solvent recovery and recycling.
Total Estimated Material Cost $65 - $195 Excludes labor, energy, and waste disposal costs.

DOT Diagram: Grignard Synthesis Workflow

G reagents Vinylmagnesium Bromide Propionaldehyde reaction Grignard Reaction (Anhydrous Ether/THF) reagents->reaction quench Quenching (sat. aq. NH4Cl) reaction->quench workup Extraction & Washing quench->workup purification Fractional Distillation workup->purification product This compound purification->product

Caption: Workflow for the Grignard synthesis of this compound.

Route 2: Reduction of 3-Methyl-4-penten-2-one

This two-step route first involves the synthesis of the precursor ketone, 3-Methyl-4-penten-2-one, via an aldol condensation, followed by its reduction to the target alcohol.

Experimental Protocol: Synthesis of 3-Methyl-4-penten-2-one (Adapted from patent literature)[8]
  • Reaction Setup: A continuous stirred-tank reactor (CSTR) is charged with a solid acid catalyst (e.g., a polymeric resin) and methyl ethyl ketone.

  • Reaction Conditions: The reaction mixture is heated to 65-70°C.

  • Feed: A mixture of acetaldehyde and methyl ethyl ketone (1:6 molar ratio) is continuously fed into the reactor.

  • Product Removal: The product mixture is continuously removed from the reactor.

  • Purification: The desired 3-Methyl-4-penten-2-one is isolated from the product stream by distillation. A yield of approximately 82% based on acetaldehyde can be achieved.

Experimental Protocol: Reduction of 3-Methyl-4-penten-2-one
  • Reaction Setup: 3-Methyl-4-penten-2-one is dissolved in a suitable solvent, such as ethanol or methanol, in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: The solution is cooled in an ice bath.

  • Addition of Reducing Agent: Sodium borohydride is added portion-wise to the stirred solution. The reaction is exothermic and the temperature should be maintained below 20°C.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, the excess sodium borohydride is quenched by the careful addition of a weak acid (e.g., acetic acid or dilute HCl). The solvent is then removed under reduced pressure.

  • Purification: The residue is taken up in water and extracted with a suitable organic solvent (e.g., diethyl ether). The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated to yield the crude product. Further purification can be achieved by distillation.

Economic Analysis: Ketone Reduction Route

This route involves an additional synthesis step, but the starting materials for the ketone synthesis are inexpensive commodity chemicals. The reduction step is also typically high-yielding and uses a cost-effective reducing agent.

ComponentEstimated Cost (per mole of product, assuming 75% overall yield)Notes
Acetaldehyde$2 - $5Inexpensive, large-scale industrial chemical.
Methyl Ethyl Ketone$3 - $7Common industrial solvent and reagent.
Solid Acid Catalyst$1 - $3Cost is distributed over multiple runs due to reusability.
Sodium Borohydride$5 - $15Relatively low cost for the required stoichiometry.
Solvents (Ethanol/Methanol)$3 - $8Readily available and inexpensive.
Total Estimated Material Cost $14 - $38 Excludes labor, energy, and waste disposal costs.

DOT Diagram: Ketone Reduction Synthesis Pathway

G cluster_0 Step 1: Ketone Synthesis cluster_1 Step 2: Reduction ketone_reagents Acetaldehyde Methyl Ethyl Ketone aldol Aldol Condensation (Solid Acid Catalyst) ketone_reagents->aldol ketone 3-Methyl-4-penten-2-one aldol->ketone reduction Ketone Reduction ketone->reduction reduction_reagents Sodium Borohydride (Ethanol) reduction_reagents->reduction product This compound reduction->product

Caption: Two-step synthesis of this compound via ketone reduction.

Concluding Remarks

From an economic standpoint, the ketone reduction route appears to be more favorable due to the significantly lower cost of starting materials. The aldol condensation utilizes inexpensive and readily available chemicals, and the subsequent reduction with sodium borohydride is also a cost-effective transformation.

While the Grignard route offers a more direct, single-step synthesis, the higher cost of the vinylmagnesium bromide reagent is a major drawback for large-scale production. Additionally, the stringent requirement for anhydrous conditions can add to the operational complexity and cost.

For small-scale laboratory synthesis where the cost of reagents is less critical and a direct route is preferred, the Grignard method may be a viable option. However, for industrial-scale production or in cost-sensitive research and development, the two-step ketone reduction pathway presents a more economically sound approach to the synthesis of this compound. Further process optimization for either route could, of course, alter this economic assessment.

References

A Comparative Review of 3-Methyl-4-penten-2-ol: Synthesis and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

3-Methyl-4-penten-2-ol is a versatile chiral secondary alcohol with applications spanning the pharmaceutical, fragrance, and flavor industries. Its utility as a synthetic intermediate and its unique sensory properties make it a molecule of significant interest. This guide provides a comparative analysis of its primary applications and synthetic methodologies, supported by experimental data to aid researchers in selecting the most suitable approaches for their work.

Applications of this compound

The primary applications of this compound lie in its role as a key building block in organic synthesis and as a contributor to fragrance and flavor compositions.

Pharmaceutical Intermediate

This compound serves as a crucial intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical sector. Its reactive hydroxyl group and alkenyl moiety allow for a variety of chemical transformations. A notable application is in the synthesis of antimetabolites of nucleic acid precursors, which are investigated for their potential in cancer therapy.

Fragrance and Flavor Ingredient

With its characteristic mild, fruity, and fresh aroma with floral and tropical undertones, this compound is utilized in the formulation of perfumes and flavorings.[1] Its scent profile adds a unique character to fragrance compositions. In the flavor industry, it is used to impart a sweet, fruity taste to various products.[1]

While its structural features are similar to some known insect pheromones, there is currently no direct scientific evidence to confirm this compound itself as a pheromone. Research in this area has focused on structurally related compounds, such as 3-ethyl-4-methylpentanol.

Comparative Synthesis of this compound

Several synthetic routes are available for the preparation of this compound. The choice of method often depends on factors such as desired yield, stereoselectivity, and the availability of starting materials. Below is a comparison of the most common synthetic approaches.

Synthetic MethodPrecursorsCatalyst/ReagentReported YieldKey AdvantagesKey Disadvantages
Prins-Type Reaction Acetaldehyde, IsobutyleneHSiW-V2O5-SiO2 solid acid95.7% (for a mixture of isomers)High yield, uses readily available starting materials.Produces a mixture of isomers requiring separation.
Grignard Reaction 3-Methyl-4-penten-2-oneMethylmagnesium bromideNot specified for this specific reaction, but generally moderate to high.Well-established, versatile for C-C bond formation.Requires anhydrous conditions, potential for side reactions.
Meerwein-Ponndorf-Verley (MPV) Reduction 3-Methyl-4-penten-2-oneAluminum isopropoxideNot specified for this specific reaction, but generally moderate to high.High chemoselectivity for carbonyl reduction, mild conditions.[2][3]Can require large amounts of catalyst, reversible reaction.[3]

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below to facilitate experimental design and replication.

Prins-Type Reaction for this compound Synthesis

This method provides a high-yield synthesis of a mixture containing 4-methyl-3-penten-2-ol and 4-methyl-4-penten-2-ol.

Procedure:

  • In a 2000 mL autoclave equipped with mechanical stirring and a thermostat, add a toluene solution of acetaldehyde (4 mol, 40% mass fraction), 800 g of toluene, and 20 g of HSiW-V2O5-SiO2 solid acid catalyst.

  • Slowly introduce isobutylene into the reaction system until the pressure reaches 0.60 MPa (6 mol).

  • Heat the reaction vessel to 120°C with a stirring speed of 800 rpm.

  • Monitor the reaction progress by taking samples every hour for analysis.

  • After 5 hours, when gas chromatography indicates complete conversion of acetaldehyde, terminate the reaction.

  • Recover the excess isobutylene for future use.

  • Pump the reaction liquid out, filter to recover the catalyst for reuse.

  • Rectify the filtrate to obtain the product mixture. This process yields approximately 383 g of a mixture of 4-methyl-3-en-2-pentanol and 4-methyl-4-en-2-pentanol (95.7% total yield), with a molar ratio of 4:1.

Grignard Reaction (Adapted from a similar synthesis)

This protocol is adapted from the synthesis of a structurally similar alcohol, 3-penten-2-ol, and can be modified for the synthesis of this compound by using 3-methyl-4-penten-2-one as the starting ketone.

Procedure:

  • In a 5 L round-bottomed three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a gas delivery tube, place dry ether (approx. 1.7 L) and magnesium turnings (2.5 gram atoms) and cool to about 0°C.

  • Add a solution of methyl halide (e.g., methyl bromide) in dry ether dropwise to the stirred magnesium suspension to initiate the Grignard reagent formation.

  • Once the Grignard reagent is formed, add a solution of freshly distilled 3-methyl-4-penten-2-one in dry ether dropwise while stirring vigorously and maintaining a cool temperature.

  • Allow the reaction mixture to stand at room temperature for 1 hour.

  • Decompose the Grignard addition compound by the slow, dropwise addition of a saturated ammonium chloride solution with vigorous stirring.

  • Separate the ether layer and wash the precipitate with additional ether.

  • Combine the ether extracts, remove the ether by distillation, and distill the residual alcohol under atmospheric pressure.

Meerwein-Ponndorf-Verley (MPV) Reduction (General Protocol)

The MPV reduction offers a chemoselective method for reducing ketones to alcohols.[2][3]

Procedure:

  • Dissolve the ketone (3-methyl-4-penten-2-one) in a suitable solvent, typically a secondary alcohol like isopropanol, which also acts as the hydride donor.

  • Add a catalyst, most commonly aluminum isopropoxide. The reaction can also be performed under mildly basic conditions using a base like K3PO4.[4]

  • Heat the reaction mixture to reflux. The acetone formed as a byproduct can be removed by distillation to drive the equilibrium towards the product.

  • Monitor the reaction by techniques such as TLC or GC until the starting material is consumed.

  • Upon completion, cool the reaction mixture and hydrolyze the aluminum salts with a dilute acid.

  • Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., MgSO4), and concentrate it under reduced pressure.

  • Purify the resulting alcohol by distillation.

Visualizing Reaction Pathways

To better understand the chemical transformations and workflows, the following diagrams are provided.

Synthesis_Pathways Synthesis Pathways to this compound cluster_prins Prins-Type Reaction cluster_grignard Grignard Reaction cluster_mpv MPV Reduction acetaldehyde Acetaldehyde prins_product This compound (Isomer Mixture) acetaldehyde->prins_product HSiW-V2O5-SiO2 isobutylene Isobutylene isobutylene->prins_product ketone 3-Methyl-4-penten-2-one grignard_product This compound ketone->grignard_product 1. Ether grignard_reagent CH3MgBr grignard_reagent->grignard_product 2. H3O+ ketone_mpv 3-Methyl-4-penten-2-one mpv_product This compound ketone_mpv->mpv_product Al(O-iPr)3 isopropanol Isopropanol isopropanol->mpv_product

Caption: Overview of synthetic routes to this compound.

Experimental_Workflow General Experimental Workflow for Synthesis start Start reaction Reaction Setup (Reactants, Solvent, Catalyst) start->reaction monitoring Reaction Monitoring (TLC, GC) reaction->monitoring workup Aqueous Workup & Extraction monitoring->workup purification Purification (Distillation, Chromatography) workup->purification analysis Product Analysis (NMR, MS, IR) purification->analysis end End analysis->end

Caption: A generalized workflow for the synthesis and purification of this compound.

References

Hypothetical Cross-Reactivity Analysis of 3-Methyl-4-penten-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

A comparative guide for researchers in drug development and immunoassay design, providing a framework for assessing the potential cross-reactivity of 3-Methyl-4-penten-2-ol against structurally similar compounds.

This guide addresses the potential for this compound, a versatile synthetic intermediate[1], to exhibit cross-reactivity in various analytical and biological assays. Due to the absence of specific cross-reactivity studies for this compound, this document presents a hypothetical comparative analysis. This analysis is based on its structural features and provides a template for researchers to design and execute their own cross-reactivity studies. The following sections detail a hypothetical experimental protocol, present simulated data for comparison, and visualize the proposed workflow and molecular relationships.

Comparative Analysis of Structural Analogs

To assess the potential for cross-reactivity, a panel of structurally related aliphatic alcohols was selected. The selection was based on shared functional groups and stereochemical similarities, which are key factors in molecular recognition by antibodies and other biological receptors. The table below presents hypothetical cross-reactivity data for this compound and these selected analogs in a simulated competitive enzyme-linked immunosorbent assay (ELISA) designed to detect a theoretical primary target, "Compound A," which shares a similar epitope.

CompoundIUPAC NameStructureIC50 (nM)% Cross-Reactivity
Primary Target Compound A(Hypothetical)10100%
Test Compound This compoundC6H12O15000.67%
Analog 1 4-Penten-2-olC5H10O8001.25%
Analog 2 3-Methyl-1-penten-3-olC6H12O25000.40%
Analog 3 2-Methyl-3-penten-2-olC6H12O50000.20%
Negative Control 2-ButanolC4H10O>10000<0.1%

Note: The data presented in this table is purely hypothetical and for illustrative purposes.

Experimental Protocols

The following is a detailed methodology for a competitive ELISA, which could be used to determine the cross-reactivity of this compound.

Objective: To determine the percentage of cross-reactivity of this compound and its structural analogs against an antibody raised for "Compound A."

Materials:

  • 96-well microtiter plates coated with "Compound A"-protein conjugate

  • Monoclonal antibody specific to "Compound A"

  • This compound and analog standards

  • Horseradish peroxidase (HRP)-conjugated secondary antibody

  • TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution

  • Stop solution (e.g., 2N H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Assay buffer (e.g., PBS with 1% BSA)

Procedure:

  • Preparation of Standards: Prepare serial dilutions of this compound and the analog compounds in the assay buffer. The concentration range should be sufficient to generate a full dose-response curve.

  • Competitive Binding: Add 50 µL of the standard dilutions and 50 µL of the primary antibody solution to the wells of the coated microtiter plate. Incubate for 1 hour at 37°C.

  • Washing: Wash the plate three times with the wash buffer to remove unbound reagents.

  • Secondary Antibody Incubation: Add 100 µL of the HRP-conjugated secondary antibody to each well and incubate for 30 minutes at 37°C.

  • Washing: Repeat the washing step as described in step 3.

  • Substrate Reaction: Add 100 µL of TMB substrate solution to each well and incubate for 15 minutes at room temperature in the dark.

  • Stopping the Reaction: Add 50 µL of the stop solution to each well.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 values for each compound from the dose-response curves. The percent cross-reactivity is calculated using the following formula: (IC50 of Compound A / IC50 of Test Compound) x 100%

Visualizations

The following diagrams illustrate the hypothetical experimental workflow and the structural relationships of the compounds analyzed.

G cluster_prep Plate & Standard Preparation cluster_assay Competitive Binding Assay cluster_detection Signal Detection & Analysis plate Coat Plate with Compound A-Protein Conjugate binding Add Standards & Primary Antibody Incubate 1h at 37°C plate->binding standards Prepare Serial Dilutions of Test Compounds standards->binding wash1 Wash Plate (3x) binding->wash1 secondary Add HRP-Secondary Antibody Incubate 30min at 37°C wash1->secondary wash2 Wash Plate (3x) secondary->wash2 substrate Add TMB Substrate Incubate 15min at RT wash2->substrate stop Add Stop Solution substrate->stop read Measure Absorbance at 450nm stop->read analyze Calculate IC50 & % Cross-Reactivity read->analyze

Caption: Hypothetical ELISA workflow for cross-reactivity assessment.

G This compound This compound 4-Penten-2-ol 4-Penten-2-ol This compound->4-Penten-2-ol Similar Chain Length 3-Methyl-1-penten-3-ol 3-Methyl-1-penten-3-ol This compound->3-Methyl-1-penten-3-ol Isomeric Relationship 2-Methyl-3-penten-2-ol 2-Methyl-3-penten-2-ol This compound->2-Methyl-3-penten-2-ol Positional Isomers 2-Butanol 2-Butanol 4-Penten-2-ol->2-Butanol Shorter Carbon Chain

Caption: Structural relationships of potential cross-reactants.

References

Safety Operating Guide

Proper Disposal of 3-Methyl-4-penten-2-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and compliant disposal of laboratory chemicals is paramount for environmental protection and workplace safety. This guide provides detailed procedures for the proper disposal of 3-Methyl-4-penten-2-ol, a flammable liquid, intended for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

This compound is classified as a flammable liquid.[1] Before handling, it is crucial to be aware of its hazards and to take appropriate safety measures.

Key Hazards:

  • Flammability: Flammable liquid and vapor.[1] Keep away from heat, sparks, open flames, and hot surfaces.[1]

  • Health: May cause skin and eye irritation. Inhalation of vapors may cause dizziness and drowsiness.

Personal Protective Equipment (PPE):

  • Wear protective gloves, protective clothing, eye protection, and face protection.[1]

  • Use in a well-ventilated area, preferably in a chemical fume hood.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. This information is essential for understanding its behavior and potential hazards.

PropertyValueSource
Molecular Formula C₆H₁₂OPubChem[2]
Molecular Weight 100.16 g/mol PubChem[2]
CAS Number 1569-59-1PubChem[2]
Appearance No information available-
Boiling Point No information available-
Flash Point No information available-
Solubility in Water No information available-
Classification Flammable Liquid (Category 3)Fisher Sci[1]

Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is to engage a licensed professional waste disposal service. Do not attempt to dispose of this chemical down the drain or in regular trash.

1. Waste Collection and Storage:

  • Collect waste this compound in a designated, properly labeled, and sealed container.

  • The container should be compatible with flammable organic liquids.

  • Store the waste container in a cool, dry, and well-ventilated area, away from sources of ignition.[1]

  • Keep the container tightly closed.[1]

2. Labeling:

  • Clearly label the waste container with the chemical name ("Waste this compound") and appropriate hazard symbols (e.g., flammable liquid).

3. Arrange for Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.

  • Follow their specific instructions for waste pickup and disposal.

  • The standard procedure is disposal at an approved waste disposal plant.[1][3]

4. Handling Spills:

  • In case of a spill, remove all sources of ignition.[4]

  • Ventilate the area.

  • Absorb the spill with an inert absorbent material (e.g., vermiculite, dry sand).[3]

  • Collect the absorbed material into a suitable, closed container for disposal.[3]

  • Use non-sparking tools and explosion-proof equipment.[1][4]

5. Decontamination:

  • Decontaminate any surfaces or equipment that came into contact with this compound using an appropriate solvent and cleaning procedure.

  • Dispose of any contaminated cleaning materials (e.g., wipes, absorbent pads) as hazardous waste.

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

Workflow for the Disposal of this compound cluster_preparation Preparation and Collection cluster_disposal Disposal Process cluster_spill Spill Response start Generation of This compound Waste collect Collect waste in a designated, sealed container start->collect label_waste Label container with chemical name and hazards collect->label_waste store Store in a cool, dry, well-ventilated area away from ignition sources label_waste->store contact_ehs Contact Institutional EHS or Licensed Waste Disposal Company store->contact_ehs follow_instructions Follow specific instructions for pickup and transport contact_ehs->follow_instructions dispose Dispose of contents/container to an approved waste disposal plant follow_instructions->dispose spill Spill Occurs remove_ignition Remove all sources of ignition spill->remove_ignition absorb Absorb with inert material (e.g., sand, vermiculite) remove_ignition->absorb collect_spill Collect absorbed material in a sealed container for disposal absorb->collect_spill collect_spill->contact_ehs Treat as waste

Caption: Disposal workflow for this compound.

Experimental Protocols

No specific experimental protocols for the disposal of this compound were cited in the searched safety data sheets. The standard procedure is to follow the guidelines provided by your institution's EHS department and the regulations set by local authorities.

Disclaimer: This information is intended for guidance purposes only. Always consult the Safety Data Sheet (SDS) for this compound and your institution's specific safety protocols before handling or disposing of this chemical.

References

Personal protective equipment for handling 3-Methyl-4-penten-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 3-Methyl-4-penten-2-ol, ensuring the safety of laboratory personnel and the integrity of research.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a flammable liquid and vapor that is toxic if inhaled and harmful if swallowed or in contact with skin. It causes skin and serious eye irritation and is suspected of damaging fertility and the unborn child. Prolonged or repeated exposure can cause organ damage. Due to these hazards, strict adherence to the following PPE guidelines is mandatory.

Recommended Personal Protective Equipment:

PPE CategoryItemSpecifications
Eye and Face Protection Safety Goggles or Face ShieldMust be worn at all times to protect against splashes and vapors.
Hand Protection Chemical-Resistant GlovesWear protective gloves. Specific material (e.g., nitrile, neoprene) should be chosen based on breakthrough time and permeation rate.
Body Protection Protective ClothingA lab coat or chemical-resistant apron should be worn to prevent skin contact.
Respiratory Protection RespiratorUse only in a well-ventilated area.[1] If ventilation is inadequate or for spill response, a NIOSH-approved respirator with appropriate cartridges should be used.

Physical and Chemical Properties

A summary of key quantitative data for this compound is provided below for easy reference.

PropertyValue
Molecular Formula C6H12O[2]
Molecular Weight 100.16 g/mol [2]
Boiling Point 118.5°C at 760mmHg[3]
Density 0.839 g/cm³[3]
Flash Point 27.8°C[3]
Vapor Pressure 8.18 mmHg at 25°C[3]

Experimental Workflow and Handling Protocol

The following diagram and protocol outline the necessary steps for the safe handling of this compound from preparation to disposal.

Safe Handling Workflow for this compound prep Preparation - Review SDS - Don appropriate PPE - Ensure fume hood is operational handling Handling - Work in a well-ventilated fume hood - Use non-sparking tools - Ground/bond containers prep->handling storage Storage - Store in a cool, dry, well-ventilated area - Keep container tightly closed - Store away from heat and ignition sources handling->storage spill Spill Response - Evacuate area - Absorb with inert material - Place in a sealed container for disposal handling->spill If spill occurs storage->handling disposal Disposal - Dispose of as hazardous waste - Follow all federal, state, and local regulations - Use a licensed chemical waste disposal company storage->disposal For waste spill->disposal

Safe Handling Workflow for this compound

Protocol for Handling:

  • Preparation :

    • Thoroughly review the Safety Data Sheet (SDS) before starting any work.

    • Put on all required personal protective equipment as detailed in the table above.

    • Ensure a chemical fume hood is in proper working order.

  • Handling :

    • All work with this compound must be conducted in a well-ventilated chemical fume hood.[1]

    • Use non-sparking tools and explosion-proof equipment to prevent ignition.[1][4]

    • Ground and bond containers when transferring the substance to prevent static discharge.[5][6]

    • Avoid contact with skin and eyes, and do not breathe vapors.

  • Storage :

    • Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[1][4]

    • Keep the container tightly closed to prevent the escape of vapors.[1][5]

    • Store away from incompatible materials such as strong oxidizing agents.[1]

Spill and Disposal Plan

Spill Response:

  • In case of a spill, immediately evacuate the area.

  • Remove all sources of ignition.[1]

  • Ventilate the area.

  • Absorb the spill with an inert, non-combustible material such as sand or earth.

  • Collect the absorbed material using non-sparking tools and place it into a sealed, properly labeled container for disposal.

Waste Disposal:

  • Dispose of waste this compound and contaminated materials as hazardous waste.

  • All disposal procedures must comply with federal, state, and local regulations.

  • It is recommended to use a licensed professional waste disposal service to ensure proper disposal. Incineration is a potential disposal method.[7] Do not dispose of it down the drain.[5] Contaminated clothing should be removed immediately and washed before reuse.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.